Product packaging for o-Loxoprofen(Cat. No.:)

o-Loxoprofen

Cat. No.: B13446758
M. Wt: 246.30 g/mol
InChI Key: LDUYTVKPYRCKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Loxoprofen (B1209778) as a Prodrug in Pharmacological Research

Loxoprofen is classified as a prodrug, meaning it is administered in a pharmacologically inactive or less active form. medpath.comnih.gov Following administration, it undergoes biotransformation to its active metabolite. researchgate.netnih.gov This conversion is a key aspect of its pharmacological profile. The primary rationale behind this prodrug strategy is to mitigate some of the local side effects commonly associated with traditional NSAIDs, particularly gastrointestinal disturbances. medpath.com

The conversion of loxoprofen to its active form occurs rapidly after absorption. wikipedia.orgmims.com The parent compound, loxoprofen, has minimal intrinsic pharmacological activity. drugbank.com Its therapeutic effects are almost entirely attributable to its active metabolite, a trans-alcohol form. researchgate.netdrugbank.com This active metabolite is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. nih.govdrugbank.com

The metabolic conversion is primarily carried out by carbonyl reductase enzymes located in the liver. researchgate.netdrugbank.com This process also yields a cis-alcohol metabolite, which possesses little to no pharmacological activity. drugbank.com Further metabolism of loxoprofen can occur through oxidation by cytochrome P450 enzymes (specifically CYP3A4/5) and glucuronidation via UGT2B7. drugbank.comnih.gov When administered topically, the conversion to the active trans-alcohol form is facilitated by carbonyl reductases present in the skin. drugbank.com

Historical Context of Loxoprofen Discovery and Development for Research

Loxoprofen was developed by the Japanese pharmaceutical company Daiichi Sankyo Co., Ltd. researchgate.netnih.gov It was first patented in 1977 and received approval for medical use in 1986. wikipedia.orgebi.ac.uk The development of loxoprofen was driven by the need for an NSAID with potent anti-inflammatory and analgesic effects, coupled with a more favorable gastrointestinal tolerability profile compared to existing drugs in its class. medpath.compatsnap.com

Since its introduction, loxoprofen has been the subject of numerous research studies and clinical trials. A transdermal patch formulation was approved for use in Japan in January 2006, followed by medicated tape and gel formulations in 2008 and 2010, respectively. wikipedia.orgebi.ac.uk Research has also explored the synthesis of various loxoprofen derivatives to identify compounds with enhanced COX-2 selectivity, potentially offering a safer therapeutic option. nih.gov

Classification and Structural Characteristics of Loxoprofen within Propionic Acid Derivatives for Academic Study

Loxoprofen is a member of the propionic acid derivative class of NSAIDs, a group that also includes well-known compounds such as ibuprofen (B1674241) and naproxen. wikipedia.orgmedpath.com Chemically, it is designated as (RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid. wikipedia.org Its structure features a propionic acid moiety attached to a phenyl group, which in turn is substituted with a methyl-cyclopentanone group. nih.govebi.ac.uk

As a propionic acid derivative, loxoprofen shares a common mechanism of action with other drugs in this class: the inhibition of cyclooxygenase enzymes. medpath.com However, its unique structural feature of being a prodrug sets it apart. The parent molecule is a monocarboxylic acid and a member of the cyclopentanones. nih.govebi.ac.uk

The table below summarizes the key chemical and physical properties of o-Loxoprofen.

PropertyValue
IUPAC Name(RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid wikipedia.org
Chemical FormulaC15H18O3 wikipedia.org
Molar Mass246.306 g·mol−1 wikipedia.org
CAS Number68767-14-6 wikipedia.org
DrugBank Accession NumberDB09212 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3 B13446758 o-Loxoprofen

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2-[2-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)13-7-3-2-5-11(13)9-12-6-4-8-14(12)16/h2-3,5,7,10,12H,4,6,8-9H2,1H3,(H,17,18)

InChI Key

LDUYTVKPYRCKAM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1CC2CCCC2=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies of Loxoprofen

Conventional Synthetic Routes for Loxoprofen (B1209778)

Conventional methods for synthesizing loxoprofen often involve multi-step processes starting from readily available chemical precursors. These routes are designed for efficiency and scalability in industrial production.

Reaction of Ethyl 2-Oxocyclopentanecarboxylate with Ethyl 2-(4-Chloromethylphenyl)propionate

A common and well-established method for synthesizing loxoprofen involves the reaction between ethyl 2-oxocyclopentanecarboxylate and ethyl 2-(4-chloromethylphenyl)propionate. newdrugapprovals.orgdrugfuture.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like hot dimethylformamide (DMF). newdrugapprovals.orgdrugfuture.comguidechem.com The initial product of this condensation is ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate. newdrugapprovals.orgdrugfuture.comguidechem.com This intermediate subsequently undergoes hydrolysis and decarboxylation, often facilitated by treatment with a strong acid like 47% hydrobromic acid (HBr) in refluxing dioxane, to yield the final loxoprofen molecule. newdrugapprovals.orgdrugfuture.comguidechem.com

Synthesis from 2-(4-Bromomethylphenyl)propionic Acid Precursors

Another widely employed synthetic strategy utilizes 2-(4-bromomethylphenyl)propionic acid as a key intermediate. google.comevitachem.comcjph.com.cn This precursor can be synthesized from phenylacetonitrile (B145931) through a sequence of reactions including methylation, hydrolysis, and bromomethylation. cjph.com.cn One patented method describes the synthesis of loxoprofen sodium starting from 2-(4-bromomethylphenyl)propionic acid. The process involves an initial esterification of the acid with methanol (B129727) in the presence of concentrated sulfuric acid to produce 2-(4-bromomethylphenyl)methyl propionate. google.comevitachem.com This ester then reacts with dimethyl adipate (B1204190) using sodium methoxide (B1231860) as a base. google.comevitachem.com The resulting intermediate undergoes further reactions, including treatment with acetone (B3395972) and sodium hydroxide, to ultimately form loxoprofen sodium. google.comevitachem.com Another variation involves the direct alkylation of 2-(p-bromomethyl)isophenylpropionic acid. patsnap.com A different approach starts with the cyclization of dimethyl adipate to form a 2-oxocyclopentyl carboxylate intermediate, which then reacts directly with 2-(4-bromomethyl)phenylpropionic acid. patsnap.com This method is noted for not requiring the isolation and purification of the intermediate. patsnap.com

Starting MaterialKey ReagentsIntermediatesFinal Product
2-(4-Bromomethylphenyl)propionic acidConcentrated H₂SO₄, Methanol, Dimethyl adipate, Sodium methoxide2-(4-Bromomethylphenyl)methyl propionateLoxoprofen sodium
Dimethyl adipateBase, 2-(4-Bromomethyl)phenylpropionic acid2-Oxocyclopentyl carboxylate intermediateLoxoprofen sodium

Enamine Alkylation Approaches in Loxoprofen Synthesis

Enamine alkylation presents an alternative pathway for the synthesis of loxoprofen. google.compatsnap.com This method, often referred to as the Stork enamine reaction, involves the reaction of an enamine with an alkyl halide. libretexts.org In the context of loxoprofen synthesis, N-(1-cyclopentenyl)morpholine is a commonly used enamine. google.compatsnap.com The synthesis begins with the preparation of N-(1-cyclopentenyl)morpholine from cyclopentanone (B42830) and morpholine (B109124). patsnap.com Concurrently, 2-(4-bromomethylphenyl)propionic acid is converted to its methyl ester, methyl 2-(4-bromomethylphenyl)propionate. google.com The enamine then undergoes an SN2 alkylation reaction with the methyl 2-(4-bromomethylphenyl)propionate. google.comlibretexts.org This is typically performed under reflux conditions in a solvent such as toluene. google.com The resulting iminium salt is then hydrolyzed to yield the loxoprofen structure. google.comlibretexts.org This method is highlighted for its simple reaction steps and potential for high yields. google.com

Asymmetric Synthesis of Loxoprofen and its Active Forms

The development of asymmetric synthetic methods is crucial for producing enantiomerically pure forms of loxoprofen, particularly its active trans-alcohol metabolite. These methods employ chiral catalysts or enzymes to control the stereochemistry of the product.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic approaches leverage the high stereoselectivity of enzymes to achieve asymmetric synthesis. researchgate.netwixsite.com One such method for the asymmetric synthesis of the active form of loxoprofen has been reported, utilizing enzymatic kinetic resolution. researchgate.netwixsite.com This strategy involves key reactions such as the lipase-catalyzed resolution of a substituted cyclopentane (B165970) system. researchgate.net For instance, the kinetic resolution of 2-aryl-propanols using porcine pancreatic lipase (B570770) (PPL) has been explored as a route to precursors for NSAIDs like loxoprofen. uniovi.es Another key reaction is the stereoselective biocatalytic reduction of a carbonyl group. researchgate.net These enzymatic steps, combined with traditional chemical reactions, provide a powerful pathway to the desired chiral molecules. researchgate.net

Catalytic Asymmetric Reaction Methodologies

Catalytic asymmetric reactions offer another avenue for the enantioselective synthesis of loxoprofen and its intermediates. These methods often utilize transition metal complexes with chiral ligands to direct the stereochemical outcome of the reaction.

Copper-Catalyzed Asymmetric SN2' Reactions

Copper-catalyzed asymmetric SN2' allylic substitution reactions have been developed for the synthesis of chiral molecules. researchgate.netscience.gov While the direct application to loxoprofen synthesis is noted as a key reaction type, specific details on the reagents and conditions in the provided context are limited. researchgate.net This methodology generally involves the use of a copper catalyst to control the stereoselective substitution of an allylic substrate. science.gov

Ir-Complex Asymmetric Hydrogenations

Iridium complexes featuring chiral ligands have proven highly effective in the asymmetric hydrogenation of various substrates, including intermediates for loxoprofen synthesis. nih.govnih.govthieme-connect.com Specifically, SpinPhox/Ir(I) catalysts have demonstrated high enantioselectivity in the asymmetric hydrogenation of exocyclic α,β-unsaturated cyclic carbonyls. nih.gov This has been successfully applied to the synthesis of loxoprofen. nih.gov Another approach utilizes Ir-complexes with chiral spiro aminophosphine (B1255530) ligands for the highly efficient asymmetric hydrogenation of α-arylmethylene cycloalkanones, yielding chiral exo-cyclic allylic alcohols with excellent enantioselectivities (up to 97% ee). nih.govthieme-connect.com This method provides an efficient route to a key intermediate of the active form of loxoprofen. nih.gov For example, the hydrogenation of (E)-2-(4-bromobenzylidene)cyclopentanone using an Ir-(R)-3e catalyst can produce the corresponding allylic alcohol with 93% ee, which can be further enhanced to >99% ee through recrystallization. researchgate.net

Catalytic SystemReaction TypeSubstrate TypeEnantiomeric Excess (ee)
SpinPhox/Ir(I)Asymmetric Hydrogenationα-alkylidenelactamsup to 98% nih.gov
Ir-complexes with chiral spiro aminophosphine ligandsAsymmetric Hydrogenationα-arylmethylene cycloalkanonesup to 97% nih.gov
Ir-(R)-3eAsymmetric Hydrogenation(E)-2-(4-bromobenzylidene)cyclopentanone93% (99% after recrystallization) researchgate.net

Lipase-Catalyzed Resolution Strategies for Substituted Cyclopentane Systems

The asymmetric synthesis of loxoprofen, particularly its pharmacologically active form, often involves chemoenzymatic methods to achieve high enantiomeric purity. researchgate.net One of the key strategies is the lipase-catalyzed kinetic resolution of precursors containing a substituted cyclopentane moiety or a related chiral center. researchgate.netresearchgate.net Lipases are widely utilized in the synthesis of single-isomer chiral drugs due to their excellent regio-, chemo-, and enantioselectivity, as well as their stability in organic solvents. researchgate.net

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This allows for the separation of the two enantiomers. In the context of loxoprofen synthesis, this technique has been applied to resolve racemic alcohols that are precursors to the final molecule.

A notable application involves the enzymatic kinetic resolution of a substituted homo-benzylic primary alcohol using Lipase-PS from Pseudomonas sp.. researchgate.net In one reported synthesis, the racemic alcohol 2-(p-{[(p-methoxy phenyl) methoxy]methyl}phenyl)propanol was resolved. researchgate.net The reaction with the lipase resulted in the production of the (S)-acetate, which possesses the desired stereochemical configuration for the drug, with a high enantiomeric excess (ee) of 98%. researchgate.net The remaining (R)-alcohol was also recovered with a high enantiomeric excess (94% ee). researchgate.net

Another approach involves the optical resolution of loxoprofen itself or its immediate precursors. A patented method describes the preparation of the active (2S, 1'R, 2'S) trans-alcohol of loxoprofen. google.com This process includes a step where a mixture of trans-alcohol esters is reacted with a lipase and vinyl acetate. google.com The enzyme selectively catalyzes the acylation of one stereoisomer, allowing for its separation from the others via chromatography, leading to the isolation of the desired enantiomerically pure trans-alcohol ester, which is then hydrolyzed to the final active compound. google.com These enzymatic strategies are crucial for producing the specific stereoisomers of loxoprofen that exhibit therapeutic activity. drugbank.com

Synthesis of Loxoprofen Derivatives and Precursors for Research Purposes

The synthesis of loxoprofen precursors and derivatives is a significant area of research, aimed at discovering novel compounds with improved therapeutic profiles, such as enhanced anti-inflammatory activity, higher cyclooxygenase-2 (COX-2) selectivity, or reduced side effects. nih.gov

Synthesis of Precursors:

The synthesis of loxoprofen often starts from readily available chemical precursors. Various patented methods detail the construction of the core structure. One common route involves using dimethyl adipate as a starting material, which undergoes a base-catalyzed intramolecular cyclization to form a 2-oxocyclopentyl carboxylate intermediate. patsnap.com This intermediate is then reacted with a phenylpropionic acid derivative, such as 2-(4-bromomethyl)phenylpropionic acid or its methyl ester, 2-(4-bromomethylphenyl)methyl propionate. patsnap.comgoogle.com Subsequent decarboxylation and salt formation yield loxoprofen sodium. patsnap.com

Another patented process describes the synthesis starting from p-methylacetophenone, which undergoes a sequence of reactions including reduction, halogenation, cyanation, hydrolysis, and bromination before condensation with the cyclopentanone moiety. google.com An alternative approach utilizes an enamine alkylation method, where N-(1-cyclopentenyl) morpholine is prepared from cyclopentanone and morpholine. patsnap.com This enamine is then alkylated with 2-(4-bromomethyl phenyl)methyl propionate, followed by hydrolysis to yield the loxoprofen core structure. patsnap.com These methods provide robust pathways to essential precursors needed for both large-scale production and the synthesis of novel derivatives. epo.org

Synthesis of Derivatives for Research:

Researchers have synthesized and evaluated numerous loxoprofen derivatives to investigate their structure-activity relationships. The goal is often to modify the molecule to reduce the gastric damage associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govacs.org

One study focused on synthesizing derivatives with lower membrane permeabilization activity, a property linked to NSAID-induced gastric lesions. acs.org This led to the creation of halogenated analogs, specifically 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid and 2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid. These compounds demonstrated an equivalent anti-inflammatory effect to loxoprofen but produced fewer gastric lesions in oral administration to rats, suggesting they could be safer therapeutic agents. acs.org

Another research effort involved synthesizing a series of loxoprofen derivatives to assess their inhibitory effects on COX-1 and COX-2. nih.gov Among the synthesized compounds, 2-{4'-hydroxy-5-[(2-oxocyclopentyl)methyl]biphenyl-2-yl}propanoate (designated as compound 31) was identified as having a notable specificity for COX-2 over COX-1. This derivative also showed a comparable anti-inflammatory effect to loxoprofen with a reduced potential for gastric lesions, highlighting its potential as a more targeted and safer NSAID. nih.gov

The table below summarizes key research findings for select loxoprofen derivatives.

Derivative NameModificationKey Research FindingReference(s)
2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acidFluorine atom added to the phenyl ringEquivalent anti-inflammatory effect to loxoprofen with lower gastric lesion production. acs.org acs.org
2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acidBromine atom added to the phenyl ringEquivalent anti-inflammatory effect to loxoprofen with lower gastric lesion production. acs.org acs.org
2-{4'-hydroxy-5-[(2-oxocyclopentyl)methyl]biphenyl-2-yl}propanoatePhenyl group extended to a biphenyl (B1667301) system with a hydroxyl groupShows specificity for COX-2 over COX-1 and equivalent anti-inflammatory effect to loxoprofen with fewer gastric lesions. nih.gov nih.gov

These studies demonstrate that rational design and synthesis of loxoprofen derivatives can lead to the development of new chemical entities with potentially superior therapeutic properties.

Loxoprofen Biotransformation and Enzymatic Studies

Prodrug Activation Pathways and Carbonyl Reductase Activity

Loxoprofen (B1209778) is administered as a prodrug, meaning it is pharmacologically inactive until it is converted into its active form within the body. drugbank.comresearchgate.netnih.gov This activation is primarily carried out by carbonyl reductase enzymes in the liver. researchgate.netnih.govnih.gov

Formation of Trans-Alcohol Metabolite (Trans-OH Loxoprofen)

The principal metabolic activation of loxoprofen involves the reduction of its ketone group to a hydroxyl group, resulting in the formation of an alcohol metabolite. nih.govmedchemexpress.comglpbio.com Specifically, the key active metabolite is the trans-alcohol form, scientifically known as 2-(4-((trans-2-hydroxycyclopentyl)-methyl)-phenyl) propionic acid. nih.gov This conversion is catalyzed by the enzyme carbonyl reductase 1 (CBR1), which has been identified as the predominant enzyme for this reaction in both human liver and skin. researchgate.netnih.gov The trans-alcohol metabolite is the pharmacologically active compound responsible for the anti-inflammatory effects of loxoprofen. drugbank.comresearchgate.netebi.ac.ukebi.ac.ukpsu.edu Studies have shown that the bioactivation to this active form is significantly higher than the formation of its cis-isoform. nih.gov

Formation of Cis-Alcohol Metabolite (Cis-OH Loxoprofen)

In addition to the active trans-alcohol metabolite, the metabolic process also yields a cis-alcohol metabolite. drugbank.comnih.govmedchemexpress.comglpbio.com However, this cis-isomer possesses little to no pharmacological activity. drugbank.commedchemexpress.comglpbio.com The formation of both trans- and cis-alcohol metabolites from loxoprofen is a result of the action of carbonyl reductase enzymes. medchemexpress.comglpbio.comnih.govinventi.in

Cytochrome P450-Mediated Metabolism of Loxoprofen

Beyond its activation by carbonyl reductases, loxoprofen also undergoes metabolism by the cytochrome P450 (CYP) enzyme system. medchemexpress.comnih.govinventi.inresearchgate.net

Role of CYP3A4 and CYP3A5 in Hydroxylation (OH-LOXs Formation)

Research has identified that loxoprofen can be converted into inactive hydroxylated metabolites, referred to as OH-LOXs. medchemexpress.comnih.govinventi.in The primary enzymes responsible for this hydroxylation are CYP3A4 and CYP3A5. nih.govnih.govnih.govresearchgate.netdrugbank.commdpi.com These isoforms are the major contributors to the formation of two mono-hydroxylated metabolites of loxoprofen. nih.govnih.govdrugbank.com

Competitive Metabolic Pathways Involving Cytochrome P450 and Carbonyl Reductase

The metabolic fate of loxoprofen is determined by a competition between two main pathways: the carbonyl reductase pathway leading to the active trans-alcohol metabolite, and the CYP3A4/5 pathway producing inactive hydroxylated metabolites. nih.govmdpi.com The activity of CYP3A4 can influence the concentration of the parent loxoprofen available for conversion by carbonyl reductase. nih.govinventi.inresearchgate.netresearchgate.net For instance, induction of CYP3A4 can lead to a decrease in the concentration of the active trans-alcohol metabolite due to increased formation of the inactive hydroxylated product. nih.govinventi.in Conversely, inhibition of CYP3A4 can result in higher levels of the active metabolite. nih.govinventi.in This interplay highlights a significant area for potential drug-drug interactions. nih.govmdpi.com

UDP-Glucuronosyltransferase-Mediated Conjugation

Following the initial phase I metabolism (activation and hydroxylation), loxoprofen and its metabolites undergo phase II conjugation reactions, primarily through glucuronidation. This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes. drugbank.comnih.gov

Studies have identified eight microsomal metabolites of loxoprofen, which include two alcohol metabolites, two mono-hydroxylated metabolites, and four glucuronide conjugates. researchgate.netnih.govdrugbank.comdntb.gov.ua The major UGT isoform responsible for the glucuronidation of both the parent loxoprofen and its alcohol metabolites is UGT2B7. drugbank.comnih.govresearchgate.netdrugbank.com UGT1A6 also plays a role in the formation of glucuronide metabolites. researchgate.netnih.gov The alcohol metabolites of loxoprofen also undergo conjugation with glucuronic acid, catalyzed by UGT2B7, to form two additional glucuronide metabolites prior to excretion. drugbank.com

Metabolites of Loxoprofen

Metabolite Type Specific Metabolites Primary Enzyme(s) Involved
Alcohol Metabolites trans-Alcohol Loxoprofen (active) Carbonyl Reductase 1 (CBR1)
cis-Alcohol Loxoprofen (inactive) Carbonyl Reductase
Hydroxylated Metabolites Mono-hydroxylated metabolites (OH-LOXs) CYP3A4, CYP3A5

| Glucuronide Conjugates | Glucuronides of loxoprofen and its alcohol metabolites | UGT2B7, UGT1A6 |

Enzymes Involved in Loxoprofen Metabolism

Enzyme Family Specific Enzyme(s) Role in Metabolism
Carbonyl Reductases Carbonyl Reductase 1 (CBR1) Activation of prodrug to active trans-alcohol metabolite
Cytochrome P450 CYP3A4, CYP3A5 Hydroxylation to inactive metabolites

| UDP-Glucuronosyltransferases | UGT2B7, UGT1A6 | Conjugation (glucuronidation) of parent drug and metabolites |

Table of Compound Names

Compound Name
o-Loxoprofen
Loxoprofen
Trans-OH Loxoprofen
Cis-OH Loxoprofen
OH-LOXs
Ketoconazole

Involvement of UGT2B7 in Glucuronide Metabolite Formation

Glucuronidation is a key phase II metabolic pathway that attaches glucuronic acid to various substances, including drugs, to make them more water-soluble and easier to excrete. uef.fi In the metabolism of loxoprofen, the UDP-glucuronosyltransferase (UGT) 2B7 enzyme plays a major role. nih.govresearchgate.netnih.gov

Research has identified UGT2B7 as the primary enzyme responsible for the glucuronidation of both the parent loxoprofen molecule and its alcohol metabolites. nih.govresearchgate.netnih.gov Studies using human liver microsomes (HLMs) and recombinant UGT isoforms have demonstrated that UGT2B7 predominantly mediates the formation of loxoprofen's acyl glucuronide metabolites, designated as M5 and M6. nih.gov Specifically, the M5 metabolite was found to be exclusively formed by the UGT2B7 isoform. nih.gov

The active alcohol metabolites of loxoprofen, both the trans- and cis- forms, also undergo glucuronidation facilitated by UGT2B7, leading to the formation of M7 and M8 metabolites. researchgate.netdrugbank.com This enzymatic process is a critical step in the detoxification and elimination of loxoprofen and its metabolites from the body. taylorandfrancis.com

Contribution of UGT1A6 to Loxoprofen Glucuronidation

While UGT2B7 is the principal enzyme in loxoprofen glucuronidation, other UGT isoforms also contribute, albeit to a lesser extent. nih.gov Studies have shown that UGT1A6 is one of the minor contributors to the formation of the M6 glucuronide metabolite of loxoprofen. nih.gov Along with UGT1A6, isoforms such as UGT1A3, UGT1A4, and UGT1A9 have also been noted to play a minor role in this specific metabolic step. nih.gov

Comparative Metabolic Profiling in Liver Microsomal Systems

The metabolic profile of loxoprofen has been compared across different mammalian species using liver microsomes. These in vitro systems allow for the investigation of species-specific differences in drug metabolism. nih.gov

Studies have examined the metabolism of loxoprofen in liver microsomes from humans, mice, rats, dogs, and monkeys. nih.gov In all these species, two hydroxylated metabolites (M3 and M4) and two glucuronide metabolites (M5 and M6) were identified. researchgate.net However, the rate and extent of these metabolic reactions varied among the species. nih.gov

For instance, mouse liver microsomes exhibited a higher rate of Phase I metabolism (hydroxylation), which is likely due to their higher cytochrome P450 (CYP) enzyme content. nih.gov In contrast, dog liver microsomes showed a significantly higher production of glucuronide metabolites compared to other species, including humans. researchgate.net This enhanced glucuronidation activity in dogs has been previously observed for other drugs that are substrates of UGT1A1 and UGT2B7. nih.gov

Table 1: Comparative Formation of Loxoprofen Metabolites in Liver Microsomes of Different Species

SpeciesPhase I Metabolism (Hydroxylation)Phase II Metabolism (Glucuronidation)
Human ModerateModerate
Mouse HighModerate
Rat ModerateModerate
Dog ModerateHigh
Monkey ModerateModerate

Enzymatic Characterization of Loxoprofen Metabolism

The metabolism of loxoprofen is a multi-step process involving several key enzymes. The initial and most critical step is the conversion of the loxoprofen prodrug into its pharmacologically active trans-alcohol form. This reaction is catalyzed by the enzyme carbonyl reductase in the liver. nih.govnih.gov

Following this activation, both the parent loxoprofen and its active metabolite undergo further metabolism. The hydroxylation of loxoprofen, a Phase I metabolic reaction, is primarily carried out by the cytochrome P450 enzymes CYP3A4 and CYP3A5. researchgate.netnih.govmdpi.com These enzymes are responsible for producing the hydroxylated metabolites M3 and M4. researchgate.netdrugbank.com

The subsequent Phase II metabolism involves glucuronidation. As previously detailed, UGT2B7 is the main enzyme responsible for the formation of glucuronide conjugates of both loxoprofen (M5 and M6) and its alcohol metabolites (M7 and M8). nih.govresearchgate.netdrugbank.com Other UGT isoforms, including UGT1A6, play a minor role in this process. nih.gov

Table 2: Enzymes Involved in Loxoprofen Metabolism

Metabolic StepMetabolites FormedPrimary Enzyme(s) Involved
Reduction (Activation) trans-alcohol metaboliteCarbonyl Reductase
Hydroxylation (Phase I) M3, M4CYP3A4, CYP3A5
Glucuronidation (Phase II) M5, M6, M7, M8UGT2B7 (major), UGT1A6 (minor)

Mechanistic Investigations of Loxoprofen at the Molecular Level

Prodrug to Active Metabolite Conversion: Molecular Underpinnings

Loxoprofen (B1209778) is a non-steroidal anti-inflammatory drug (NSAID) that is administered as a prodrug. nih.gov It remains pharmacologically inactive until it undergoes metabolic conversion within the body. patsnap.com Following administration, loxoprofen is absorbed and biotransformed into its active form. patsnap.com This bioactivation is a critical step for its therapeutic effects.

The primary metabolic pathway involves the reduction of a carbonyl group on the oxocyclopentyl moiety. This reaction is catalyzed by the enzyme carbonyl reductase, with carbonyl reductase 1 (CBR1) being a key enzyme in this process. nih.govresearchgate.net This enzymatic reduction yields alcohol metabolites, including the pharmacologically active trans-alcohol form, also referred to as trans-OH loxoprofen or loxoprofen-SRS. nih.govnih.govnih.gov Specifically, the active metabolite has been identified as (2S,1′R,2′S)-loxoprofen alcohol or 2-(4-((trans-2-hydroxycyclopentyl)-methyl)-phenyl) propionic acid. nih.govresearchgate.net In addition to the active trans-alcohol metabolite (trans-LOX), an inactive cis-alcohol metabolite (cis-LOX) is also formed. mdpi.com This conversion primarily occurs in the liver and intestine, where carbonyl reductase enzymes are highly expressed. nih.govresearchgate.net The prodrug nature of loxoprofen is a distinguishing feature compared to many other NSAIDs. patsnap.com

Cyclooxygenase (COX) Inhibition Mechanisms

The therapeutic action of loxoprofen is mediated by its active metabolite, loxoprofen-SRS, which functions as a potent inhibitor of cyclooxygenase (COX) enzymes. nih.gov In vitro assays have demonstrated that the parent compound, loxoprofen sodium, is largely inactive against recombinant human COX-1 and COX-2. nih.gov However, upon conversion to loxoprofen-SRS, it effectively inhibits both COX isoforms. nih.gov

Cyclooxygenase enzymes are responsible for the rate-limiting step in the synthesis of prostaglandins (B1171923) from arachidonic acid. researchgate.net Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily involved in inflammatory processes. patsnap.com Loxoprofen-SRS does not exhibit significant selectivity for either isoform, acting as a non-selective inhibitor of both COX-1 and COX-2. nih.govnih.govdrugbank.comnih.gov This non-selective profile was confirmed in a human whole blood assay, categorizing loxoprofen among NSAIDs that inhibit both COX isoenzymes. nih.govdrugbank.com

Investigations into the kinetic behavior of loxoprofen's active metabolite have revealed that its inhibitory action on COX enzymes is time-dependent. nih.gov Studies demonstrated that loxoprofen-SRS exhibits time-dependent inhibition of both the COX-1 and COX-2 isozymes. nih.gov This characteristic implies that the degree of enzyme inhibition increases with the duration of exposure of the enzyme to the inhibitor, a feature observed with certain other NSAIDs. The mechanism typically involves an initial reversible binding of the inhibitor to the enzyme, followed by a slower, conformational change that results in a more tightly bound enzyme-inhibitor complex.

By non-selectively inhibiting COX-1 and COX-2, the active metabolite of loxoprofen, loxoprofen-SRS, effectively blocks the synthesis of prostaglandins (PGs) and other related pro-inflammatory mediators like thromboxanes. patsnap.comresearchgate.net This reduction in prostaglandin (B15479496) levels is the primary mechanism behind its therapeutic effects.

Research in animal models has quantified this inhibitory effect. In a rat carrageenan-induced pleurisy model, orally administered loxoprofen dose-dependently inhibited the production of PGE2 and 6-keto-PGF1α (a stable metabolite of prostacyclin, PGI2). nih.gov Similarly, in a rat air pouch model, loxoprofen lowered PGE2 levels in both inflammatory exudates and stomach tissue and also inhibited the production of platelet thromboxane (B8750289) B2 (TXB2), a stable metabolite of thromboxane A2 (TXA2). researchgate.netnih.gov A study in apolipoprotein E-deficient (apoE−/−) mice also demonstrated a significant reduction in the biosynthesis of metabolites for PGE2, TXA2, and PGI2. researchgate.net

Table 1: Inhibitory Effects of Loxoprofen on Prostaglandin and Thromboxane Production in Animal Models
Model SystemMeasured ProductEffectMetric (Value)Reference
Rat Air Pouch ModelPGE2 (Inflammatory Exudate)InhibitionED₅₀ (2.0 mg/kg) nih.gov
Rat Air Pouch ModelPGE2 (Stomach Tissue)InhibitionED₅₀ (2.1 mg/kg) nih.gov
Rat ModelPlatelet TXB2InhibitionED₅₀ (0.34 mg/kg) nih.gov
Rat Pleurisy ModelPGE2InhibitionID₅₀ (0.07 mg/kg) nih.gov
Rat Pleurisy Model6-keto-PGF1αInhibitionID₅₀ (0.10 mg/kg) nih.gov
ApoE−/− Mice ModelPGE2 MetaboliteReductionReduced to 9.0% of control researchgate.net
ApoE−/− Mice ModelTXA2 MetaboliteReductionReduced to 29.0% of control researchgate.net
ApoE−/− Mice ModelPGI2 MetaboliteReductionReduced to 26.9% of control researchgate.net

Modulation of Receptor Expression and Signaling Pathways

Beyond its direct effects on the prostaglandin synthesis pathway, loxoprofen has been shown to modulate other cellular signaling pathways, including those involving the renin-angiotensin system. Specifically, research suggests that a mechanistic role of loxoprofen involves the suppression of endothelial Angiotensin II Type 2 Receptor (AT2R) expression. nih.gov

In a study utilizing human umbilical vein endothelial cells (HUVECs) challenged with angiotensin II, treatment with loxoprofen sodium led to a significant reduction in the expression of AT2R at both the messenger RNA (mRNA) and protein levels. researchgate.netnih.gov Angiotensin II is known to mediate many of its effects through AT1 and AT2 receptors. mdpi.com The suppression of AT2R expression by loxoprofen points to an additional mechanism by which it may exert beneficial effects on endothelial cells experiencing injury or stress induced by angiotensin II. nih.gov

Table 2: Effect of Loxoprofen Sodium on Angiotensin II-Induced AT2R Expression in HUVECs
Treatment GroupEffect on AT2R mRNAEffect on AT2R ProteinReference
Angiotensin II (10 µM)Significant Increase vs. VehicleSignificant Increase vs. Vehicle researchgate.net
Angiotensin II + Loxoprofen (10 µg/mL)Significant Reduction vs. Angiotensin II aloneSignificant Reduction vs. Angiotensin II alone researchgate.net
Angiotensin II + Loxoprofen (20 µg/mL)Significant Reduction vs. Angiotensin II aloneSignificant Reduction vs. Angiotensin II alone researchgate.net

Cellular Oxidative Stress Response and Mitochondrial Function

Recent research has illuminated the role of o-Loxoprofen beyond its well-established cyclooxygenase (COX) inhibition, revealing significant protective effects at the cellular level, particularly concerning oxidative stress and mitochondrial integrity in vascular endothelial cells.

Loxoprofen has been shown to counteract the detrimental effects of Angiotensin II (Ang II), a potent vasoconstrictor known to induce oxidative stress and apoptosis in endothelial cells. nih.govtandfonline.com In studies using Human Umbilical Vein Endothelial Cells (HUVECs), Ang II was used to create an injury model characterized by elevated levels of reactive oxygen species (ROS) and a higher rate of programmed cell death (apoptosis). nih.govnih.gov

Treatment with loxoprofen sodium demonstrated a significant capacity to alleviate these Ang II-induced effects. nih.gov It effectively suppressed the increase in ROS and mitigated the depletion of reduced glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.govdrugbank.com Specifically, while Ang II alone caused a 3.5-fold increase in ROS production, the addition of loxoprofen (at 20 μg/mL) limited this increase to just 1.6-fold. nih.govpatsnap.com Concurrently, loxoprofen treatment helped restore GSH levels, which had been reduced to 53% of control levels by Ang II, back to 93%. nih.govpatsnap.com

Furthermore, loxoprofen exerts a protective benefit against endothelial apoptosis by modulating the machinery of cell death. tandfonline.com The rate of apoptosis in HUVECs, which surged from 7.9% to 32.1% upon stimulation with Ang II, was markedly suppressed back to 10.5% with the application of 20 μg/mL of loxoprofen sodium. nih.gov This anti-apoptotic effect is achieved by regulating the expression of key proteins involved in the process, including Bax, Bcl-2, and caspase-3. tandfonline.comnih.gov

Table 1: Effect of Loxoprofen on Angiotensin II-Induced Oxidative Stress Markers in HUVECs
ConditionRelative ROS Production (Fold Increase vs. Control)Reduced Glutathione (GSH) (% of Control)Apoptosis Rate (%)
Control1.0100%7.9%
Angiotensin II (10 µM)3.553%32.1%
Angiotensin II + Loxoprofen (10 µg/mL)2.478%20.9%
Angiotensin II + Loxoprofen (20 µg/mL)1.693%10.5%

Mitochondrial dysfunction is a key consequence of extensive oxidative stress. nih.gov Angiotensin II has been shown to impair mitochondrial function, notably by reducing the mitochondrial membrane potential (MMP), which is crucial for ATP production. nih.govnbinno.com Loxoprofen treatment has demonstrated a significant ability to protect and restore mitochondrial health in the face of such challenges. nih.gov

In HUVECs injured by Ang II, the MMP was observed to drop to 46% of the control level. nih.gov However, incubation with loxoprofen at concentrations of 10 µg/mL and 20 µg/mL successfully elevated the MMP back to 73% and 89%, respectively. nih.govnbinno.com This restoration of mitochondrial potential suggests that loxoprofen can protect mitochondrial function, thereby promoting cell survival. nih.govpatsnap.com

By ameliorating the impaired mitochondrial membrane potential, loxoprofen also reduces the generation of mitochondrial-derived ROS. nih.govpatsnap.com This action is critical, as mitochondria are a primary source of cellular ROS. researchgate.netresearchgate.net The protective effect on mitochondria, coupled with the direct reduction of cellular ROS, underscores a key mechanism through which loxoprofen helps maintain endothelial cell viability and function under conditions of oxidative stress. nih.gov

Table 2: Effect of Loxoprofen on Mitochondrial Membrane Potential in Angiotensin II-Treated HUVECs
ConditionMitochondrial Membrane Potential (% of Control)
Control100%
Angiotensin II (10 µM)46%
Angiotensin II + Loxoprofen (10 µg/mL)73%
Angiotensin II + Loxoprofen (20 µg/mL)89%

Anti-inflammatory Effects Beyond COX Inhibition (e.g., Cytokine Inflammatory Mediator Reduction by Omega-3 Nanoemulsions)

While loxoprofen's primary anti-inflammatory action is through the inhibition of COX enzymes, emerging evidence indicates that its mechanisms extend to the modulation of other inflammatory mediators. nih.govnih.gov Research has shown that loxoprofen can contribute to the downregulation of pro-inflammatory cytokines. For instance, in a study involving a co-delivery system, loxoprofen in combination with tofacitinib (B832) was found to significantly downregulate the mRNA expression levels of cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov

Stereochemical Aspects and Stereoisomerism of Loxoprofen

Chirality and Stereoisomeric Forms of Loxoprofen (B1209778) (Two Chiral Centers, Four Isomers)

Loxoprofen possesses two chiral centers, which gives rise to four possible stereoisomers. nih.govpsu.edugoogle.com These chiral centers are located at the C-2 position of the propionic acid moiety and the C-1' position of the cyclopentanone (B42830) ring. nih.govgoogle.com Consequently, loxoprofen exists as a mixture of four stereoisomers: (2R, 1'R), (2S, 1'R), (2R, 1'S), and (2S, 1'S). google.com The commercially available drug is typically a racemic mixture containing these four isomers in approximately equal proportions. google.comgoogle.comchem-soc.si The specific three-dimensional arrangement of these isomers is a critical determinant of their pharmacological and metabolic behavior.

Stereoisomeric Composition of Active and Inactive Metabolites (e.g., Trans-OH and Cis-OH Isomers)

The metabolism of loxoprofen is a stereoselective process, leading to the formation of alcohol metabolites with distinct stereochemical configurations. Loxoprofen is a prodrug that is converted in the body to its active form. drugbank.comnih.govnih.gov The primary metabolic pathway is the reduction of the cyclopentanone carbonyl group to a hydroxyl group, yielding two main diastereomeric alcohol metabolites: the trans-alcohol (trans-OH) and the cis-alcohol (cis-OH) forms. drugbank.comnih.govresearchgate.net

The trans-OH metabolite is the principal active form of the drug, exhibiting potent inhibitory effects on cyclooxygenase (COX) enzymes. drugbank.comnih.govnih.gov Conversely, the cis-OH metabolite is considered to be largely inactive. drugbank.comnih.govresearchgate.net Each of these alcohol metabolites also has four potential stereoisomers due to the presence of three chiral centers. Studies have shown that the formation of these metabolites is stereoselective. For instance, the active metabolite, (2S,1'R,2'S)-trans-alcohol, is a significant component found in plasma after administration of loxoprofen, indicating a preference for this configuration during metabolism. nih.gov

Stereospecificity in Biotransformation Processes

The biotransformation of loxoprofen is characterized by a high degree of stereospecificity in several key reactions, including chiral inversion and stereospecific reduction.

Chiral Inversion of (2R)-Isomers ((1'S,2R) to (1'S,2S) and (1'R,2R) to (1'R,2S))

A crucial aspect of loxoprofen's metabolism is the unidirectional chiral inversion of its (2R)-isomers to the corresponding pharmacologically active (2S)-isomers. nih.govcapes.gov.br This inversion process is a well-documented phenomenon for many profen drugs. researchgate.net Specifically, the (1'S,2R)-isomer inverts to the (1'S,2S)-isomer, and the (1'R,2R)-isomer inverts to the (1'R,2S)-isomer. nih.govresearchgate.net This metabolic conversion ensures that a significant portion of the administered inactive (2R)-isomers is transformed into the therapeutically effective (2S)-counterparts. This process involves the formation of a coenzyme A thioester, followed by epimerization. conicet.gov.ar

Stereospecific Reduction of α-Substituted Cyclopentanone ((1'R)-Isomers)

The reduction of the cyclopentanone ring of loxoprofen is also a stereospecific process. Research has demonstrated that this reduction primarily occurs with the (1'R)-isomers of loxoprofen. nih.govresearchgate.net Specifically, the (1'R,2R)-isomer is reduced to the (2'S,1'R,2R)-trans-alcohol, and the (1'R,2S)-isomer is reduced to the (2'S,1'R,2S)-trans-alcohol. nih.govresearchgate.net This stereospecific reduction contributes to the predominance of the active trans-alcohol metabolite. researchgate.net

Influence of Stereochemical Configuration on Metabolic Fate and Elimination

The stereochemical configuration of each loxoprofen isomer significantly dictates its metabolic fate and subsequent elimination from the body. nih.gov For example, the (1'R,2R)-isomer undergoes both chiral inversion and reduction reactions due to its specific stereostructure, possessing both (2R)- and (1'R)-configurations. nih.govresearchgate.net In contrast, the (1'S,2S)-isomer does not undergo either of these reactions, leading to a markedly different elimination rate. nih.gov This differential metabolism and elimination highlight the profound impact of stereochemistry on the pharmacokinetics of loxoprofen. The stereospecificity of these metabolic pathways ultimately determines the concentration and duration of action of the active metabolites in the body. ontosight.ai

Implications of Stereoselectivity on Enzymatic Interactions

The stereoselectivity observed in loxoprofen's metabolism is a direct consequence of the specific interactions between its stereoisomers and the enzymes responsible for their transformation. The enzymes involved, such as carbonyl reductases and those mediating chiral inversion, possess chiral active sites that preferentially bind and process certain stereoisomers over others.

Advanced Analytical Characterization Techniques for Loxoprofen

Chromatographic Methods for Loxoprofen (B1209778) and its Metabolites

Chromatographic techniques are fundamental in the separation, identification, and quantification of loxoprofen and its related compounds from complex mixtures. Various methods have been developed to achieve high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, and Chiral Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of loxoprofen. Coupled with various detectors, it offers versatility for different analytical challenges.

UV Detection: A prevalent method for the simultaneous determination of loxoprofen and its diastereomeric alcohol metabolites (trans- and cis-alcohols) in human plasma and urine utilizes HPLC with UV detection. nih.govelsevierpure.com A simple and reliable method involves protein precipitation followed by injection into the HPLC system. nih.gov Separation is typically achieved on an octadecylsilica (ODS) column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, adjusted to an acidic pH. nih.govelsevierpure.com Detection is commonly performed at a wavelength of 220 nm. nih.govelsevierpure.comoup.com This method has been validated and shown to be linear over a wide concentration range with good recovery and low coefficients of variation. nih.gov Another HPLC-UV method uses an isocratic elution system with acetonitrile and 0.15% triethylamine (B128534) (pH 2.2) on a C18 analytical column, also with detection at 220 nm. oup.com

Table 1: HPLC-UV Method Parameters for Loxoprofen Analysis
ParameterMethod 1 nih.govelsevierpure.comMethod 2 oup.com
Stationary PhaseOctadecylsilica column (250x4.5 mm, 5 µm)C18 analytical column
Mobile PhaseAcetonitrile:water (35:65 v/v), pH 3.0Acetonitrile: 0.15% triethylamine (50:50, v/v), pH 2.2
Detection Wavelength220 nm220 nm
Flow RateNot specified1.0 mL/min
ApplicationSimultaneous determination of loxoprofen and its metabolites in human plasma and urineDetermination of loxoprofen in the presence of its degradation products

Fluorescence Detection: While less commonly detailed in recent literature, HPLC with fluorescence detection has been historically employed for the determination of loxoprofen and its metabolites in biological fluids. oup.comwho.int This method often requires a derivatization step to introduce a fluorophore to the loxoprofen molecule, enhancing its detection sensitivity. oup.com

Chiral Detection: Loxoprofen possesses chiral centers, leading to the existence of stereoisomers. Chiral HPLC is essential for the separation and quantification of these individual enantiomers. A successful method for the chiral separation of four loxoprofen stereoisomers utilizes a Chiralcel OJ column. researchgate.net The mobile phase for this separation typically consists of a mixture of hexane, 2-propanol, and trifluoroacetic acid. researchgate.net Detection is carried out at 225 nm. researchgate.net This technique is crucial for stereospecific studies of the drug's metabolism and activity. researchgate.net

Table 2: Chiral HPLC Method for Loxoprofen Stereoisomers
ParameterValue researchgate.net
Stationary PhaseChiralcel OJ column (250 x 4.6 mm)
Mobile PhaseHexane-2-propanol-trifluoroacetic acid (95:5:0.1)
Flow Rate1.0 ml/min
Detection Wavelength225 nm

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of loxoprofen in biological matrices, particularly human plasma. researchgate.netmagtech.com.cn This technique is highly valuable for pharmacokinetic studies. A rapid, sensitive, and selective LC-MS/MS method involves a simple liquid-liquid extraction of loxoprofen and an internal standard (like ketoprofen) from a small plasma volume. researchgate.net The chromatographic separation is performed on a C18 column with a mobile phase of methanol (B129727) and water. researchgate.net The analytes are quantified using selected reaction monitoring (SRM) mode, which provides excellent specificity. researchgate.net

Table 3: LC-MS/MS Method for Loxoprofen Quantification in Human Plasma
ParameterValue researchgate.net
Sample PreparationLiquid-liquid extraction from 20 µL plasma
Stationary PhaseAtlantis dC18 column
Mobile PhaseMethanol:water (75:25, v/v)
Quantification ModeSelected Reaction Monitoring (SRM)
Linear Range0.1-20 µg/mL
Lower Limit of Quantification0.1 µg/mL

On-line Column Switching Liquid Chromatography

On-line column switching liquid chromatography is an automated technique that simplifies sample preparation and enhances analytical throughput. A method has been developed for the direct and simultaneous analysis of loxoprofen and its metabolites in human serum. nih.govresearchgate.net This approach involves the direct injection of a serum sample onto a pretreatment column, where deproteinization and enrichment of the analytes occur. nih.gov Subsequently, a switching valve directs the trapped analytes onto an analytical column for separation. nih.gov This method minimizes manual sample handling and potential for error, making it suitable for routine analysis in clinical settings. nih.gov

High-Performance Thin Layer Chromatography (HPTLC)-Densitometry

High-Performance Thin Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, and cost-effective alternative for the analysis of loxoprofen. An HPTLC-densitometric method has been developed for the separation of loxoprofen from its degradation products. oup.com The separation is achieved on silica (B1680970) gel F254 plates using a mobile phase of toluene, acetone (B3395972), and acetic acid. oup.com Densitometric scanning at 220 nm allows for the quantification of the separated compounds. oup.com This method is particularly useful for stability studies and quality control of pharmaceutical formulations. oup.com

Spectroscopic and Spectrophotometric Techniques

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of loxoprofen.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for studying intermolecular interactions. The FTIR spectrum of pure loxoprofen sodium shows characteristic peaks corresponding to its molecular structure. wjahr.com A notable peak for the C=O stretching of the carboxylic group is observed around 1535.98 cm⁻¹, while the C=O stretching of the cyclopentane (B165970) group appears at approximately 1719.86 cm⁻¹. wjahr.com An integral peak can also be seen at 3689.44 cm⁻¹. wjahr.com FTIR is frequently used to assess the compatibility of loxoprofen with various excipients in pharmaceutical formulations by detecting any shifts or disappearance of these characteristic peaks, which would indicate a chemical interaction. wjahr.comnih.gov

Table 4: Characteristic FTIR Peaks of Loxoprofen Sodium
Functional GroupWavenumber (cm⁻¹) wjahr.com
C=O stretching (carboxylic group)~1535.98
C=O stretching (cyclopentane group)~1719.86
Integral peak~3689.44

Spectrophotometric Analysis via Charge Transfer Complexation Reactions

Spectrophotometric methods based on charge transfer (CT) complexation offer a simple, rapid, and accurate approach for the determination of Loxoprofen. rjpbcs.com This technique involves the reaction of Loxoprofen, an electron donor, with various electron acceptors (also known as π-acceptors or reagents) to form intensely colored CT complexes that can be quantified using a spectrophotometer. rjpbcs.comnih.gov

The reaction between Loxoprofen and acceptors like p-chloranilic acid (p-CA), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), picric acid (PA), and iodine results in colored products with distinct maximum absorbance wavelengths (λmax). rjpbcs.com For instance, the complex with p-CA in acetone produces a purple color with a λmax at 523 nm, while the reaction with TCNQ yields a bluish-green product measured at 844 nm. rjpbcs.com These methods have been successfully applied to assay Loxoprofen in bulk drug form and pharmaceutical products without interference from common tablet excipients. rjpbcs.com

Key parameters of these charge-transfer reactions, such as the λmax and the linear concentration range over which Beer's law is obeyed, are summarized below.

Table 1: Spectrophotometric Analysis of Loxoprofen via Charge Transfer Complexation

Electron Acceptor Solvent Color of Complex λmax (nm) Linear Concentration Range (μg/mL)
p-Chloranilic acid (p-CA) Acetone Purple 523 40–240
7,7,8,8-Tetracyanoquinodimethane (TCNQ) Acetone Bluish-green 844 1–10
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Acetonitrile Yellowish-orange 458 16–96
Picric acid (PA) 1,2-Dichloroethane Yellow 402 8–32

Data sourced from a 2015 study on spectrophotometric estimation methods for Loxoprofen sodium. rjpbcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Degradation Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown compounds, including the degradation products of Loxoprofen. nih.govnih.gov When Loxoprofen is subjected to stress conditions such as heat, hydrolysis, or oxidation, various degradation products can form. nih.govoup.com Identifying these products is essential for understanding the stability of the drug.

In studies on heat-stressed Loxoprofen sodium adhesive tapes, NMR, in combination with mass spectrometry (MS), was instrumental in identifying three primary degradation products (DPs). nih.gov The resulting ¹H NMR spectra provided definitive structural information that, when paired with MS data, allowed for unambiguous characterization. nih.govresearchgate.net

Key Degradation Products Identified by NMR:

DP-1: Identified as an oxidation product with an oxodicarboxylic acid structure, which results from the cleavage of Loxoprofen's cyclopentanone (B42830) ring. nih.govresearchgate.net

DP-2: Characterized as a cyclopentanone ring-hydroxylated Loxoprofen. nih.govresearchgate.net

DP-3: Determined to be a Loxoprofen l-menthol (B7771125) ester. nih.govresearchgate.net

This detailed characterization is vital for developing stability-indicating analytical methods to ensure the purity and safety of Loxoprofen formulations. oup.comresearchgate.net

Hyphenated Techniques and Advanced Separation Methods

Dynamic Pressurized Liquid Extraction–Solid Phase Extraction Coupled to LC-NMR

To overcome challenges in analyzing degradation products present in low concentrations within complex matrices, advanced hyphenated techniques are employed. nih.gov Dynamic Pressurized Liquid Extraction (PLE) combined with Solid-Phase Extraction (SPE) and coupled directly to Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides a highly efficient and sensitive system for identifying trace impurities without requiring complex isolation processes. nih.govmedchemexpress.comsemanticscholar.org

The PLE-SPE stage serves to extract and pre-concentrate the analytes of interest from the sample matrix, such as an adhesive tape. nih.gov This online concentration is particularly crucial for compensating for the inherently low sensitivity of NMR spectroscopy. nih.govresearchgate.net By trapping a higher concentration of the degradation products on the SPE column, a stronger NMR signal can be obtained in a much shorter time compared to traditional extraction and concentration methods. nih.gov

Following extraction and concentration, the sample is introduced into the LC-NMR system. The loop-storage procedure is often used in the analysis, which allows for the acquisition of ¹H NMR spectra for multiple degradation products from a single chromatographic run, enhancing efficiency and preventing carry-over between peaks. nih.govresearchgate.net This integrated approach enabled the rapid and unambiguous identification of the three degradation products (DP-1, DP-2, and DP-3) in heat-stressed Loxoprofen sodium adhesive tapes. nih.gov

Thermal Analysis and Microscopic Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are essential for characterizing the thermal stability and physicochemical properties of Loxoprofen. researchgate.netnih.gov These methods provide insights into melting behavior, decomposition, and potential interactions with excipients in a formulation. nih.govptfarm.pl

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov The DSC thermogram of unprocessed Loxoprofen shows a sharp endothermic peak corresponding to its melting point at approximately 200°C. nih.gov However, processing, such as formulation into nanocrystals, can reduce this melting point to around 180°C. nih.gov In studies involving Loxoprofen sodium mixed with polymers like pectin (B1162225), DSC thermograms showed a broad endotherm at 80°C and another at 210°C. nih.gov Such analyses are critical for detecting drug-excipient incompatibilities, which might be indicated by shifts in or the disappearance of melting peaks. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing information about thermal stability and decomposition. biomedres.us Studies on Loxoprofen have shown a two-step thermal degradation process that occurs subsequent to melting. researchgate.net TGA is also used in drug-excipient compatibility studies, where the thermal profile of a physical mixture is compared to that of the individual components to detect any significant changes that would indicate an interaction. researchgate.net

Table 2: Thermal Properties of Loxoprofen and Related Formulations

Technique Sample Observed Thermal Events
DSC Unprocessed Loxoprofen Melting point endotherm at ~200°C nih.gov
DSC Processed Loxoprofen (Nanocrystal) Reduced melting point endotherm at ~180°C nih.gov
DSC Loxoprofen with Pectin Broad endotherms at 80°C and 210°C nih.gov

Scanning Electron Microscopy (SEM) for Morphological Evaluation

Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface morphology, particle shape, and size of a drug substance and its formulations. nih.govnih.gov The morphological characteristics of Loxoprofen particles can significantly influence formulation properties such as dissolution rates. nih.gov

SEM analysis of pure, raw Loxoprofen powder reveals crystalline particles with a variety of shapes, including plate-like, rectangular, and triangular, with a homogeneous distribution. nih.gov In contrast, when formulated into different products, the morphology can change distinctly.

Morphological Observations from SEM Studies:

Tablets: In some commercial Loxoprofen sodium tablets, SEM has revealed "petal forms" of varying sizes on the tablet surface, which were confirmed to be the active ingredient. The presence or absence of these structures can differ between manufacturers, indicating variations in production processes. nih.gov

Microspheres: Loxoprofen-loaded microspheres prepared with polymers like ethylcellulose have been shown by SEM to have a good spherical geometry with a smooth surface. jbclinpharm.org

Pellets: The surface morphology of coated Loxoprofen pellets can also be characterized by SEM, with studies indicating the formation of smooth and spherical pellets. researchgate.net

These visual evaluations provide crucial information for formulation development, helping to correlate physical structure with performance metrics like drug release. nih.govjbclinpharm.org

Quantification Methods for Thiol Groups in Modified Derivatives

The introduction of thiol (-SH) groups into the structure of loxoprofen creates modified derivatives with new potential for conjugation and further functionalization. Accurate quantification of these sulfhydryl groups is essential for characterizing these derivatives and ensuring the efficiency of subsequent coupling reactions. Spectrophotometric methods are commonly employed for this purpose, offering sensitivity and convenience.

One of the most widely used methods for thiol quantification is the Ellman's assay, which utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). broadpharm.comfishersci.com This method is based on the reaction of DTNB with a free sulfhydryl group. fishersci.com The reaction involves a thiol-disulfide exchange that cleaves the disulfide bond of DTNB, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoic acid (TNB). fishersci.com The resulting TNB is a yellow-colored anion with a strong absorbance maximum at 412 nm. broadpharm.combmglabtech.com The molar extinction coefficient of TNB is high (14,150 M⁻¹cm⁻¹ at pH 8.0), which allows for the sensitive measurement of thiol concentrations. fishersci.comlongdom.org The concentration of thiols in a sample can be determined by comparing its absorbance to a calibration curve prepared with a known thiol-containing standard, such as cysteine. fishersci.comlongdom.org

Alternative spectrophotometric reagents have also been developed for the determination of pharmaceutical thiols. ekb.egnih.gov One such reagent is 2,6-dichloroquinone-4-chlorimide (DQC), which reacts with various aliphatic, aromatic, and heterocyclic thiols at a pH of 7-8 to produce colored products. ekb.eg The specific color and maximum absorbance wavelength depend on the nature of the thiol compound. ekb.eg Another approach involves the use of 4,4′-Dithiodipyridine (DTDP), which reacts with free thiols to produce 4-thiopyridone (4-TP), a compound that can be quantified via RP-HPLC with detection at 324 nm. nih.gov

The selection of a particular method depends on factors such as the specific nature of the loxoprofen derivative, the presence of interfering substances, and the required sensitivity.

Summary of Spectrophotometric Methods for Thiol Quantification
ReagentAbbreviationAnalyte DetectedWavelength (λmax)Molar Extinction Coefficient (ε)Reference
5,5'-dithio-bis-(2-nitrobenzoic acid)DTNB (Ellman's Reagent)2-nitro-5-thiobenzoic acid (TNB)412 nm14,150 M⁻¹cm⁻¹ fishersci.com
2,6-dichloroquinone-4-chlorimideDQCThiol-DQC adduct435-550 nmVaries by thiol ekb.eg
4,4′-DithiodipyridineDTDP4-thiopyridone (4-TP)324 nm19,800 M⁻¹cm⁻¹ nih.govaatbio.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Loxoprofen Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of loxoprofen by GC-MS is challenging due to the low volatility and high polarity of its carboxylic acid functional group. nih.gov To overcome this limitation, a chemical derivatization step is necessary to convert the polar analyte into a more volatile and thermally stable derivative. nih.govjfda-online.com

For loxoprofen, a common derivatization strategy is silylation, which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) group or a similar silyl (B83357) group. nih.gov Specifically, loxoprofen has been successfully derivatized using reagents to form a tert-butyldimethylsilyl (TBDMS) derivative. nih.govresearchgate.net This TBDMS derivative is significantly more volatile and exhibits improved chromatographic properties, making it suitable for GC-MS analysis. nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where the loxoprofen-TBDMS derivative is separated from other components in the matrix. The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum of the loxoprofen-TBDMS derivative shows a characteristic fragmentation pattern that allows for its unambiguous identification and selective detection. nih.govconsensus.app Key fragment ions observed for the TBDMS derivative of loxoprofen include [M-15], [M-57] (loss of a tert-butyl group), and [M-139]. nih.govresearchgate.net These specific ions are used in selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes for highly sensitive and selective quantification. nih.gov

The GC-MS method for the TBDMS derivative of loxoprofen has been validated, demonstrating good performance characteristics. nih.govresearchgate.net The method shows excellent linearity over a concentration range of 10–500 ng/mL, with a correlation coefficient (r) of ≥ 0.999. nih.govresearchgate.net The limit of detection is reported to be as low as 1.0 ng, highlighting the sensitivity of the technique. nih.govresearchgate.net Furthermore, the method has demonstrated good repeatability and accuracy, making it a reliable approach for the determination of loxoprofen in various matrices. nih.govconsensus.app

GC-MS Method Validation Parameters for Loxoprofen TBDMS Derivative
ParameterValueReference
Derivatizing AgentReagents for tert-butyldimethylsilyl (TBDMS) formation nih.govresearchgate.net
Characteristic Fragment Ions (m/z)[M-15], [M-57], [M-139] nih.govresearchgate.net
Linearity Range10–500 ng/mL nih.govresearchgate.net
Correlation Coefficient (r)≥ 0.999 nih.govresearchgate.net
Limit of Detection (LOD)1.0 ng nih.govresearchgate.net
Repeatability (% RSD)5.6–8.5 nih.govresearchgate.net
Accuracy (% Relative Error)-0.3–0.9 nih.govresearchgate.net

Computational and Statistical Modeling in Loxoprofen Research

Solubility Prediction and Optimization Models

The solubility of a drug is a critical determinant of its bioavailability. For a drug like loxoprofen (B1209778), which is administered orally, understanding its solubility in various physiological and manufacturing conditions is paramount. nih.gov Computational models provide a rapid and cost-effective means to predict and optimize this crucial parameter. nih.gov

Researchers have increasingly turned to artificial intelligence (AI) and machine learning models to predict the solubility of loxoprofen, particularly in supercritical carbon dioxide (SC-CO2), a medium used in modern drug formulation processes. nih.govresearchgate.netdntb.gov.uamdpi.com These models are trained on datasets containing experimental solubility data under varying conditions of pressure and temperature. nih.govresearchgate.netdntb.gov.ua

A comparative analysis of these models revealed that while all three are effective, the NU-SVR model slightly outperformed the others in some studies, exhibiting the lowest RMSE and MAE values. nih.govresearchgate.netnih.gov For instance, one study reported RMSE values of 1.879 × 10⁻⁴ for KNN, 7.814 × 10⁻⁵ for NU-SVR, and 1.664 × 10⁻⁴ for GPR. nih.govresearchgate.net The corresponding MAE values were 1.116 × 10⁻⁴, 6.197 × 10⁻⁵, and 8.777 × 10⁻⁵, respectively. nih.govdntb.gov.uanih.gov These models have also been used to identify optimal conditions for achieving maximum solubility. nih.govdntb.gov.uanih.gov

ModelR-squared (R²)Root Mean Square Error (RMSE)Mean Absolute Error (MAE)
K-Nearest Neighbors (KNN)> 0.91.879 × 10⁻⁴1.116 × 10⁻⁴
NU Support Vector Machine (NU-SVR)> 0.97.814 × 10⁻⁵6.197 × 10⁻⁵
Gaussian Process Regression (GPR)> 0.91.664 × 10⁻⁴8.777 × 10⁻⁵

Beyond AI models, several density-based semi-empirical models are used to correlate the solubility of loxoprofen in supercritical fluids. researchgate.netacs.org These models are valuable because experimentally measuring solubility across all necessary pressure and temperature ranges can be expensive and time-consuming. researchgate.netacs.org The Chrastil model and the Mendez-Santiago and Teja (MST) model are two such examples. researchgate.netacs.orgnih.gov

The Chrastil model establishes a linear relationship between the logarithm of a solute's solubility and the logarithm of the supercritical fluid's density. mdpi.com Research has shown that these density-based models can accurately correlate loxoprofen solubility data. researchgate.netacs.org One study found that the Chrastil model correlated loxoprofen solubility with an average absolute relative deviation percent (AARD %) of 12.7%, while the Mendez-Santiago-Teja model demonstrated higher accuracy with an AARD % of about 9.2%. researchgate.netacs.org These models are crucial for predicting solubility under conditions where experimental data is unavailable and for assessing the consistency of existing data. mdpi.comacs.org A modified Chrastil model has also been employed to calculate the solvation enthalpy of drugs like loxoprofen in supercritical carbon dioxide. austinpublishinggroup.com

Table 2: Accuracy of Density-Based Models for o-Loxoprofen Solubility in SC-CO2

ModelAverage Absolute Relative Deviation (AARD %)
Chrastil12.7%
Mendez-Santiago-Teja (MST)9.2%
Kumar and Johnstone7.1%
Bartle et al.10.7%
Garlapati and Madras12.7%

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation (Preclinical Applications)

Physiologically based pharmacokinetic (PBPK) modeling is a computational tool used to predict the in vivo performance of a drug based on its physicochemical properties and physiological parameters. nih.gov This in silico approach is becoming an essential part of drug discovery and development. nih.gov

For loxoprofen, the Advanced Compartmental and Transit (ACAT) model, often available in software like GastroPlus™, is used for in silico PBPK modeling and simulation. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net This model can predict various in vivo pharmacokinetic parameters. researchgate.netnih.govfrontiersin.org For instance, in one study developing extended-release minitablets of loxoprofen sodium, the ACAT model was used to simulate the in vivo performance of the formulation. nih.govfrontiersin.org The in vitro drug release data from the optimized formulation was input into the model to predict its behavior in the body. nih.gov The simulation results, when compared with the immediate-release profile of the drug, can help in assessing the effectiveness of the new formulation. frontiersin.org PBPK models for loxoprofen typically consist of compartments representing the gut, liver, kidney, and central and peripheral systems. researchgate.net

The ACAT model is often used in conjunction with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictor modules. nih.gov These modules calculate and provide essential physicochemical properties of loxoprofen required for the PBPK simulation. nih.gov Parameters such as LogP, molecular weight, drug particle density, diffusion coefficient, and jejunal effective permeability can be obtained from the ADMET predictor module within software like GastroPlus™. nih.gov Other properties like pKa and aqueous solubility may be sourced from existing literature. nih.gov This integration of predicted and experimental data allows for a more comprehensive and accurate simulation of the drug's pharmacokinetic profile. nih.gov

Table 3: Input Parameters for ACAT Modeling of this compound

ParameterValueSource
Log P2.99ADMET Predictor™
pKa4.19Literature
Molecular Weight (g/mol)304.3ADMET Predictor™
Aqueous Solubility (mg/mL)0.0268Literature
Diffusion Coefficient (cm²/sec x 10⁻⁵)0.75ADMET Predictor™
Drug Particle Density (g/mL)1.62ADMET Predictor™
Jejunal Effective Permeability (Peff) (cm/sec x10⁻⁴)5.31ADMET Predictor™
Unbound Percent in Human Plasma (Fup %)1%Literature
Human Blood to Plasma Concentration Ratio (Rbp)0.69ADMET Predictor™

Statistical Design of Experiments for Formulation Optimization

Design of Experiments (DoE) is a systematic and efficient statistical approach used in pharmaceutical development to understand the relationship between formulation factors and the resulting product characteristics. preprints.orgasq.org It allows for the simultaneous evaluation of multiple variables, identifying critical factors and their interactions with a minimal number of experimental runs. preprints.orgasq.org

In the context of loxoprofen, DoE has been instrumental in optimizing various formulations, including immediate-release/sustained-release bilayered tablets and nanoemulsions. preprints.orgresearchgate.nettandfonline.com For example, a three-factor, three-level Box-Behnken design (BBD) was used to optimize loxoprofen bilayered tablets. preprints.orgresearchgate.net The independent variables in this study included the ratio of the drug in the immediate-release layer to the total drug, the ratio of HPMC to the drug in the sustained-release layer, and the ratio of Eudragit RL PO to the drug in the sustained-release layer. researchgate.net The dependent variables, or responses, were the percentage of drug released at different time points. researchgate.net

Similarly, an I-optimal mixture design was employed to develop gastro-retentive mini-tablet formulations of loxoprofen sodium. nih.govfrontiersin.org The proportions of different excipients like Methocel K100M and Ethocel 10P were varied to optimize responses such as floating lag time and drug release profiles. nih.govfrontiersin.org By constructing response surface graphs and contour plots from the experimental data, researchers can visualize the effects of different factor combinations and identify the optimal formulation that meets the desired release criteria. researchgate.net This systematic approach not only accelerates the development process but also leads to more robust and reliable formulations. preprints.org

Box-Behnken Design and Response Surface Methodology (RSM)

Box-Behnken Design (BBD) is a type of response surface methodology (RSM) that enables the optimization of a process by exploring the relationships between several explanatory variables and one or more response variables. ijpsonline.com This statistical technique is particularly useful for fitting a quadratic surface and requires fewer experimental runs than a central composite design.

A key application of BBD in loxoprofen research has been the characterization and optimization of immediate-release (IR) and sustained-release (SR) bilayered tablets. nih.gov In one such study, a three-factor, three-level BBD was utilized to systematically develop an optimized tablet formulation. nih.gov

The independent variables, or factors, chosen for the study were:

X1: The ratio of the drug in the immediate-release layer to the total drug content.

X2: The ratio of HPMC (Hydroxypropyl Methylcellulose) to the drug in the sustained-release layer.

X3: The ratio of Eudragit RL PO to the drug in the sustained-release layer. nih.gov

The dependent variables, or responses, measured were the percentage of drug released at different time points and under varying pH conditions, reflecting the tablet's dissolution profile. nih.gov

Table 1: Factors and Levels in Box-Behnken Design for Loxoprofen Tablet Optimization

Independent Variables (Factors)Level -1Level 0Level 1
X1: Ratio of Drug in IR Layer to Total Drug0.20.30.4
X2: Ratio of HPMC to Drug in SR Layer0.51.01.5
X3: Ratio of Eudragit RL PO to Drug in SR Layer0.10.20.3

By analyzing the experimental results using BBD, researchers were able to construct response surface graphs and contour plots. nih.gov These visualizations helped to elucidate the complex interactions between the formulation variables and their impact on the drug release profile. The statistical validation, performed using analysis of variance (ANOVA), confirmed the significance of the model. nih.gov Ultimately, this approach led to the successful preparation of an optimized loxoprofen IR/SR tablet with a predictable and desired dissolution performance. nih.gov

I-Optimal Mixture Design Approaches

Mixture design is a specialized class of response surface experiments where the response depends on the proportions of the components in the mixture, not their absolute amounts. The I-optimal design is a type of model-based computer-generated design that aims to minimize the average prediction variance over the design space, making it highly efficient for formulation development.

This approach was successfully applied to develop an extended-release, gastro-retentive drug delivery system for loxoprofen sodium in the form of encapsulated floating minitablets. researchgate.netnih.gov The goal was to create a once-daily formulation that remains in the stomach for a prolonged period, allowing for continuous drug release. nih.gov

The I-optimal mixture design was used to investigate the effects of three key functional excipients on the formulation's performance. nih.govfrontiersin.org The independent variables were the proportions of:

Methocel K100M (a hydrophilic polymer)

Ethocel 10P (a hydrophobic polymer)

Sodium Bicarbonate (a gas-forming agent to induce floating) nih.govfrontiersin.org

The total weight of the minitablets was kept constant, with the proportions of these three components being varied according to the design. frontiersin.org The responses measured to evaluate the formulation's effectiveness included floating lag time, total floating time, and the percentage of drug released at 1, 12, and 24 hours. nih.govfrontiersin.org

Table 2: Independent Variables in I-Optimal Mixture Design for Loxoprofen Minitablets

Independent Variables (Mixture Components)Low Constraint (%)High Constraint (%)
A: Methocel K100M3445
B: Ethocel 10P010
C: Sodium Bicarbonate515

The study generated 16 different formulations based on the I-optimal design. frontiersin.org The results showed that the drug release followed first-order kinetics, with Fickian diffusion being the primary release mechanism for most formulations. nih.gov The use of the I-optimal design facilitated the development of an optimized formulation with predictable in-vivo bioavailability, demonstrating its effectiveness in creating complex, multi-particulate drug delivery systems. nih.gov

Multivariate Statistical Analysis in Material Science Research

Multivariate statistical analysis encompasses a set of techniques used to analyze data that contains more than one variable. In pharmaceutical material science, these methods are crucial for understanding the complex relationships between the physical and chemical properties of raw materials and the characteristics of the final dosage form.

Principal Component Analysis (PCA) for Correlation Studies of Material Properties

Principal Component Analysis (PCA) is a powerful multivariate statistical technique used to reduce the dimensionality of a dataset while retaining most of the original variation. uiuc.edu It achieves this by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). This method is particularly useful for visualizing multidimensional data and identifying correlations between variables. mdpi.com

In research on loxoprofen sodium hydrate, PCA was employed to investigate how different granulation methods and processing conditions affect the material properties of granules and the final tablet hardness. mdpi.comresearchgate.netresearcher.life The study prepared loxoprofen granules using either water or ethanol (B145695) as the granulation solvent and dried them at various temperatures (40°C, 60°C, and 80°C). mdpi.com A range of material properties of these granules were measured and analyzed.

The parameters included in the PCA were related to flowability, shear testing, and surface free energy (SFE). mdpi.com The first principal component (PC1) accounted for 58.5% of the variance, and the second principal component (PC2) explained 22.0%, together capturing 80.5% of the total variability in the dataset. mdpi.com

Table 3: Correlation of Material Properties with Tablet Hardness Identified by PCA

Material PropertyCorrelation with Tablet Hardness
Surface Free Energy (SFE)Positive
Polar Component of SFE (γp)Positive
CohesionPositive
Dispersive Component of SFE (γd)Negative

The PCA loading plot revealed significant correlations. researchgate.net Specifically, tablet hardness was positively correlated with the surface free energy (SFE), the polar component of SFE (γp), and cohesion. researchgate.netresearcher.liferesearchgate.net Conversely, a negative correlation was found with the dispersive component of SFE (γd). researchgate.netresearcher.liferesearchgate.net Granules prepared with ethanol showed a higher polar component (γp), which was attributed to differing solubility characteristics and led to stronger interparticle binding and harder tablets. researchgate.net This use of PCA provided crucial insights into the compression mechanisms of loxoprofen, facilitating the optimization of manufacturing processes to ensure the production of high-quality tablets. mdpi.com

Molecular Interaction Studies of Loxoprofen

Enzyme-Loxoprofen Interactions

Loxoprofen's metabolism is primarily a two-pronged pathway involving reduction by carbonyl reductases to form active metabolites and oxidation by cytochrome P450 enzymes, followed by conjugation reactions mediated by UDP-glucuronosyltransferases.

Loxoprofen (B1209778) is a prodrug that must undergo metabolic activation to exert its therapeutic effects. nih.govdrugbank.com This bioactivation is predominantly carried out by the enzyme Carbonyl Reductase (CR).

Activation Pathway : The primary activating step is the reduction of the ketone group in the loxoprofen molecule. Carbonyl reductase 1 (CBR1), an enzyme highly expressed in the human intestine, metabolizes loxoprofen to its pharmacologically active alcohol metabolite, specifically the trans-alcohol form, also known as (2S,1'R,2'S)-loxoprofen alcohol (Lox-RS). nih.govmdpi.comnih.gov This conversion is essential for the drug's anti-inflammatory and analgesic properties. mdpi.com

Metabolite Formation : The reduction process yields two main alcohol metabolites: the active trans-LOX and an inactive cis-LOX. mdpi.comresearchgate.netnih.gov The trans-alcohol metabolite is the key active form responsible for cyclooxygenase inhibition. mdpi.com

Enzyme Inhibition Studies : The critical role of CBR1 in this pathway has been confirmed in preclinical models. In differentiated Caco-2 cells, pretreatment with a CBR1 inhibitor was shown to suppress the pharmacological effects of loxoprofen, underscoring the necessity of this enzymatic conversion. nih.gov Molecular dynamics simulations further elucidate the structural mechanisms by which substrates like loxoprofen access the CBR1 active site for reduction. researchgate.net

In parallel to its activation by carbonyl reductases, loxoprofen also serves as a substrate for Phase I metabolism by Cytochrome P450 (CYP) enzymes, leading to inactive metabolites.

Hydroxylation Pathway : The CYP-mediated metabolism of loxoprofen involves the formation of inactive hydroxylated metabolites (OH-LOX). nih.govresearchgate.netnih.gov Research using human liver microsomes and recombinant cDNA-expressed CYPs has identified CYP3A4 and CYP3A5 as the principal isoforms responsible for this hydroxylation reaction. nih.govdrugbank.comnih.gov

Following Phase I metabolism, loxoprofen and its alcohol metabolites undergo Phase II conjugation reactions, primarily glucuronidation, which facilitates their excretion.

Glucuronide Conjugates : Studies have identified several glucuronide conjugates of loxoprofen in microsomal incubations, designated as M5, M6, M7, and M8. nih.govdrugbank.com

Key UGT Isoforms : The UGT2B7 isoform plays a predominant role in the glucuronidation of both the parent loxoprofen and its alcohol metabolites. nih.govdrugbank.com UGT2B7 is a major enzyme involved in the metabolism of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The UGT1A6 isoform also contributes to the formation of the M6 glucuronide metabolite, albeit to a lesser extent. nih.gov

Enzyme Interactions : Research indicates that protein-protein interactions can occur between different UGT enzymes. It has been demonstrated that human UGT2B7 can interact with UGT1A enzymes, including UGT1A6, which can affect their respective kinetics and stability. nih.gov

Table 1: Key Enzymes in Loxoprofen Metabolism

Enzyme Family Specific Enzyme(s) Role in Loxoprofen Metabolism Resulting Metabolite(s)
Carbonyl Reductase (CR) CBR1 Bioactivation (Reduction) trans-LOX (active), cis-LOX (inactive)
Cytochrome P450 (CYP) CYP3A4, CYP3A5 Inactivation (Hydroxylation) OH-LOX (inactive)
UDP-Glucuronosyltransferase (UGT) UGT2B7, UGT1A6 Conjugation for Excretion Loxoprofen-glucuronide, Alcohol-metabolite-glucuronide

Drug-Enzyme Modulator Interactions (Preclinical Focus)

The metabolism of loxoprofen can be significantly altered by the co-administration of drugs that induce or inhibit the activity of CYP3A enzymes. These interactions can shift the balance between the activation and inactivation pathways, potentially leading to altered efficacy or toxicity.

Preclinical studies have demonstrated that inducers of CYP3A enzymes can significantly affect the pharmacokinetic profile of loxoprofen.

Mechanism of Induction : Dexamethasone is a well-established inducer of CYP3A4. nih.gov Its administration increases the expression and activity of this enzyme.

Metabolic Shift : In preclinical models, pretreatment with dexamethasone leads to a significant increase in the formation of the inactive hydroxylated loxoprofen metabolite (OH-LOX). nih.govmdpi.com This is a direct consequence of enhanced CYP3A4 activity.

Pharmacokinetic Consequences : The induction of the CYP3A pathway results in a significant decrease in the plasma concentration of the active metabolite, trans-LOX. nih.govresearchgate.netnih.gov Studies in mice showed that key pharmacokinetic parameters, such as the maximum concentration (Cmax) and the area under the curve (AUC) for both loxoprofen and its active metabolite, were significantly reduced following dexamethasone treatment. mdpi.com This suggests that concomitant use of loxoprofen with strong CYP3A inducers could potentially reduce its therapeutic effectiveness. researchgate.netnih.gov

Conversely, inhibitors of CYP3A enzymes produce an opposite effect on loxoprofen metabolism, highlighting the competitive nature of its metabolic pathways.

Mechanism of Inhibition : Ketoconazole is a potent and selective inhibitor of CYP3A4. nih.gov It directly blocks the enzyme's ability to metabolize substrates like loxoprofen.

Metabolic Shift : In human liver microsomes, ketoconazole strongly inhibits the formation of the hydroxylated M3 and M4 metabolites of loxoprofen in a concentration-dependent manner. nih.gov

Pharmacokinetic Consequences : Preclinical studies show that pretreatment with ketoconazole results in increased mean plasma concentrations of the parent drug (loxoprofen) and its active metabolites (cis-LOX and trans-LOX). researchgate.netnih.gov By inhibiting the CYP3A4 inactivation pathway, more loxoprofen substrate becomes available for the bioactivation pathway mediated by carbonyl reductase. This interaction underscores the potential for drug-drug interactions when loxoprofen is co-administered with CYP3A inhibitors. nih.govresearchgate.netnih.gov

Table 2: Preclinical Effects of CYP3A Modulators on Loxoprofen Pharmacokinetics

Modulator Class Effect on CYP3A4 Activity Impact on OH-LOX (Inactive Metabolite) Concentration Impact on trans-LOX (Active Metabolite) Concentration
Dexamethasone Inducer Increases Increased Significantly Decreased nih.govresearchgate.netnih.gov
Ketoconazole Inhibitor Decreases Decreased Increased researchgate.netnih.gov

Molecular Basis of Protein Binding and Displacement Interactions

Loxoprofen exhibits a high degree of binding to plasma proteins, a critical pharmacokinetic parameter that influences its distribution and availability. Approximately 97-99% of loxoprofen is bound to albumin in the bloodstream wikipedia.orgdrugbank.com. This extensive binding sequesters the drug within the vascular compartment, with the unbound, or free, fraction being the pharmacologically active portion that can diffuse to target tissues.

The molecular basis for this strong interaction lies in the chemical structure of loxoprofen and its affinity for binding sites on the albumin molecule. As an acidic drug, loxoprofen likely binds to the Sudlow's site II on human serum albumin, a common high-affinity binding site for many non-steroidal anti-inflammatory drugs (NSAIDs).

Displacement interactions can occur when loxoprofen is co-administered with other drugs that also have a high affinity for the same protein binding sites. If a second drug has a higher affinity, it can displace loxoprofen from albumin, leading to a transient increase in the free concentration of loxoprofen. Conversely, loxoprofen can displace other highly bound drugs. While this mechanism can theoretically alter a drug's effect, the clinical significance of plasma protein displacement is often complex. The transient increase in free drug concentration is typically counteracted by increased distribution into tissues and subsequent metabolism and elimination, often mitigating the expected pharmacological change nih.govsemanticscholar.org. However, for drugs with a narrow therapeutic index, even a small, temporary increase in free concentration can be significant nih.gov.

ParameterFindingSource
Protein Binding 97% wikipedia.org
Primary Binding Protein Albumin drugbank.com
Interaction Type Competitive displacement at binding sites nih.govsemanticscholar.org

Interactions with Neurotransmitter Receptors (e.g., GABA Receptor Modulation by New Quinolone Antibacterial Agents)

Loxoprofen can participate in significant interactions involving neurotransmitter systems, particularly when administered concurrently with certain other drugs. A notable interaction occurs with new quinolone antibacterial agents, such as ciprofloxacin and norfloxacin, which involves the modulation of the γ-aminobutyric acid (GABA) receptor wikipedia.org. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptor, GABA-A, is a ligand-gated ion channel that is a target for many therapeutic agents nih.govnih.gov.

Quinolone antibiotics are known to act as GABA-A receptor antagonists, meaning they can inhibit the normal inhibitory function of GABA mdpi.com. This inhibition can lead to neuronal hyperexcitability and, in some cases, seizures wikipedia.org. Research indicates that the concurrent administration of loxoprofen with these quinolone antibiotics enhances their inhibitory effect on the GABA receptor wikipedia.orgmedtigo.com. The molecular mechanism of this potentiation is thought to involve an allosteric interaction where loxoprofen increases the affinity of the quinolone for its binding site on the GABA-A receptor complex or otherwise amplifies the antagonistic effect. This synergistic inhibition of GABAergic neurotransmission significantly increases the risk of central nervous system excitation and convulsions wikipedia.org.

Interacting AgentReceptorMolecular Effect
New Quinolone AntibioticsGABA-A ReceptorLoxoprofen enhances the GABA-inhibitory (antagonistic) effect of quinolones wikipedia.orgmedtigo.com.

Molecular Interactions with Other Pharmaceutical Agents (e.g., Warfarin, Methotrexate, Sulfonylurea Derivatives, Lithium Salts at the Molecular Level)

Loxoprofen can interact with several other pharmaceutical agents at a molecular level, primarily through mechanisms involving protein binding displacement and inhibition of drug transport and metabolism. These interactions can alter the pharmacokinetics of the co-administered drugs, potentially leading to increased plasma concentrations and a higher risk of toxicity wikipedia.orgnih.gov.

Warfarin: The interaction between loxoprofen and the anticoagulant warfarin is multifaceted. A primary molecular mechanism is the displacement of warfarin from its binding sites on plasma albumin nih.gov. Both drugs are highly protein-bound, and competitive displacement by loxoprofen can increase the concentration of free, pharmacologically active warfarin in the plasma nih.govnih.gov. Warfarin is also metabolized by cytochrome P450 enzymes, and while less clinically significant than protein binding displacement, competitive inhibition of these enzymes could also contribute to the interaction nih.gov.

Methotrexate: Loxoprofen can significantly increase the plasma concentration of the antifolate drug methotrexate wikipedia.orgpatsnap.com. The key molecular mechanism is the inhibition of renal elimination. Methotrexate is actively secreted into the urine by human organic anion transporters (hOAT1 and hOAT3) in the renal tubules nih.govresearchgate.net. Studies have demonstrated that loxoprofen and its active trans-alcohol metabolite markedly inhibit the transport of methotrexate by both hOAT1 and hOAT3 nih.govresearchgate.net. This inhibition of renal tubular secretion reduces the clearance of methotrexate from the body, leading to its accumulation nih.gov.

Sulfonylurea Derivatives: When loxoprofen is taken with sulfonylurea derivatives (e.g., acetohexamide), which are used to treat diabetes, it may enhance their glucose-lowering effect. This interaction is believed to stem from the displacement of the sulfonylurea from plasma protein binding sites wikipedia.org. Like loxoprofen, sulfonylureas are highly bound to albumin. Displacement by loxoprofen increases the free concentration of the sulfonylurea, making more of the drug available to exert its therapeutic effect drugbank.com.

Lithium Salts: The co-administration of loxoprofen can increase the plasma concentration of lithium, a drug used in the treatment of bipolar disorder wikipedia.orgpatsnap.com. The molecular basis for this interaction is the reduction of renal lithium clearance nih.gov. Loxoprofen, as an NSAID, inhibits the synthesis of prostaglandins (B1171923) wikipedia.orgnih.gov. Certain prostaglandins are involved in maintaining renal blood flow and glomerular filtration. By inhibiting prostaglandin (B15479496) synthesis, loxoprofen can reduce renal blood flow, which in turn decreases the kidney's ability to filter and excrete lithium, leading to potentially toxic levels in the blood nih.govscielo.br.

Development and Evaluation of Loxoprofen Derivatives and Analogues

Rational Design and Synthesis of Loxoprofen (B1209778) Derivatives

The rational design of loxoprofen derivatives has been pursued as a strategy to develop safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs). sci-hub.box One primary goal is to modify the chemical structure of loxoprofen to either decrease its membrane permeabilization activity or increase its selectivity for the cyclooxygenase-2 (COX-2) enzyme over COX-1, thereby reducing gastrointestinal side effects. sci-hub.boxnih.gov

Synthetic strategies have focused on modifying the phenyl ring of the loxoprofen molecule. sci-hub.box For instance, derivatives have been created by introducing halogens (like fluorine and bromine) and nitro groups at the 2-position of the phenyl ring. sci-hub.box Another significant approach involves the Suzuki-Miyaura cross-coupling reaction to introduce para-substituted aryl groups at either the 2-position or 3-position of the phenyl ring. sci-hub.box This reaction couples aryl bromide derivatives of loxoprofen with various commercially available boronic acids to create a series of novel biphenyl (B1667301) analogues. sci-hub.box These synthetic modifications are designed to alter the molecule's interaction with the active sites of COX enzymes and its physical properties that influence gastric irritation. sci-hub.boxnih.gov

Biological Evaluation of Novel Loxoprofen Analogues (Preclinical)

Preclinical evaluations of newly synthesized loxoprofen analogues have focused on their inhibitory effects on COX-1 and COX-2 enzymes to identify compounds with improved selectivity. sci-hub.boxnih.gov The therapeutic anti-inflammatory action of NSAIDs is primarily due to the inhibition of COX-2, while the undesired gastrointestinal side effects are largely linked to the inhibition of the COX-1 isoform. nih.govnih.gov

Among a series of synthesized derivatives, one compound, 2-{4'-hydroxy-5-[(2-oxocyclopentyl)methyl]biphenyl-2-yl}propanoate (referred to as compound 31 ), demonstrated notable specificity for COX-2 over COX-1. sci-hub.boxnih.gov In preclinical studies, this derivative produced fewer gastric lesions in rats when administered orally compared to the parent loxoprofen, yet it maintained an equivalent anti-inflammatory effect. sci-hub.boxnih.gov This improved profile is attributed to its higher selectivity for COX-2, which results in a lower propensity for reducing the protective prostaglandin (B15479496) E2 (PGE2) levels in the gastric mucosa. sci-hub.box

Table 1: Comparison of COX Inhibitory Activity of Loxoprofen and a Selective Derivative Data sourced from in vitro assays.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Loxoprofen3694.0
Compound 31 >1009.9>10.1

Structure-activity relationship (SAR) studies have been conducted to understand how specific chemical modifications to the loxoprofen structure influence its biological activities, including COX inhibition and membrane permeabilization. sci-hub.box Research indicates that introducing different functional groups at various positions on the phenyl ring significantly alters these properties. sci-hub.box

For example, the synthesis of derivatives with modifications at the 2- and 3-positions of the phenyl ring using the Suzuki-Miyaura reaction allowed for a systematic evaluation of how different aryl substituents impact efficacy and safety profiles. sci-hub.box It was observed that the introduction of a 4'-hydroxyphenyl group at the 2-position of the loxoprofen core structure led to compound 31 , which exhibited high selectivity for COX-2. sci-hub.boxnih.gov This suggests that the biphenyl structure with a hydroxyl group at a specific position is a key feature for achieving COX-2 specificity. sci-hub.box While this particular derivative had a higher membrane permeabilization activity, its enhanced COX-2 selectivity was the dominant factor in its improved preclinical safety profile regarding gastric lesions. sci-hub.box

Development of Specialized Delivery System Derivatives

To enhance the therapeutic profile of loxoprofen, specialized delivery systems have been developed, such as omega-3 oil-based nanoemulsions (NEs). nih.govproquest.com The objective of this approach is to improve the solubility and dissolution of loxoprofen, potentially leading to enhanced bioavailability and a faster onset of action. nih.govtandfonline.com These oil-in-water nanoemulsions are thermodynamically stable dispersions stabilized by surfactants and co-surfactants. nih.govtandfonline.com

The formulations were developed using varying levels of omega-3 oil, a surfactant (polyoxyethylene-C21-ethers), and a co-surfactant (polyethylene glycol-40 hydrogenated castor oil). nih.govnih.govtandfonline.com The resulting NEs were characterized by a small globule size, ranging from 71 to 195 nm, and a high drug loading capacity of 43–87%. nih.govnih.govtandfonline.com Preclinical in vitro studies showed that the optimized nanoemulsion formulation significantly increased drug permeation across mucosal tissues compared to a marketed tablet and an aqueous drug dispersion. nih.govproquest.com This research highlights the potential of nanoemulsion systems to deliver loxoprofen with enhanced release and permeation characteristics. proquest.com

Table 2: Components of Loxoprofen-Loaded Nanoemulsion Formulations

ComponentRoleConcentration Range (%)
Omega-3 OilOil Phase10–30
Polyoxyethylene-C21-ethers (laureth-21)Surfactant40–60
Polyethylene glycol-40 hydrogenated castor oil (HCO-40)Co-surfactant30–50

Another advanced delivery strategy involves the use of thiolated pectin (B1162225) conjugates to formulate mucoadhesive microspheres for the sustained release of loxoprofen. doaj.org Pectin, a natural polysaccharide, can be chemically modified by esterification with thioglycolic acid to create thiolated pectin (T-PEC). doaj.org This modification introduces thiol groups that can form disulfide bonds with the mucus layer, significantly enhancing mucoadhesive properties. doaj.orgresearchgate.net

Loxoprofen-loaded microspheres were prepared using different ratios of pectin and its thiolated derivative via a solvent evaporation method. doaj.org Characterization using scanning electron microscopy revealed spherical microspheres in the size range of 2–10 μm. doaj.org In vitro release studies demonstrated that the thiol-rich microsphere formulations exhibited sustained release, with over 80% of the drug being released after 12 hours. doaj.org An in vivo study in albino rats using an edema inhibition model confirmed the sustained anti-inflammatory effect, with a reduction in inflammation detected even after 24 hours, compared to a control group. doaj.org These findings suggest that thiolated pectin microspheres are a promising platform for developing sustained-release oral formulations of loxoprofen. doaj.org

Pharmaceutical Formulation Science Research on Loxoprofen

Granulation Mechanisms and Tablet Hardness Improvement

Research into the granulation of o-loxoprofen has focused on understanding and optimizing the process to enhance tablet hardness. The compression mechanisms of loxoprofen (B1209778) sodium, which typically exists as a dihydrate, are crucial for formulation development nih.govmdpi.com. Studies have investigated the impact of various formulation and process parameters on the physicochemical properties of the granules and the resulting tablets.

Influence of Granulation Solvents and Drying Temperatures

The choice of granulation solvent and the subsequent drying temperature have been identified as critical factors influencing the hardness of loxoprofen sodium tablets nih.govmdpi.com. In one study, granules were prepared using either water or ethanol (B145695) as the granulation solvent and dried at temperatures of 40°C, 60°C, and 80°C nih.gov.

The results demonstrated that tablets manufactured from granules prepared with ethanol exhibited significantly higher hardness compared to those prepared with water nih.govmdpi.comnih.govsemanticscholar.orgresearchgate.net. This difference is attributed to the varying solubility of loxoprofen sodium in these solvents, which in turn affects the interparticle binding within the granules nih.govsemanticscholar.orgresearchgate.net.

Furthermore, the drying temperature was found to have a direct impact on tablet hardness nih.govmdpi.comnih.govsemanticscholar.orgresearchgate.net. The tensile strength of the tablets varied with different drying temperatures, indicating that the removal of the granulation solvent and the resulting state of the drug substance play a significant role in the mechanical properties of the final tablet nih.gov.

Below is a data table summarizing the experimental conditions:

Granulation SolventDrying Temperature (°C)
Water40
Water60
Water80
Ethanol40
Ethanol60
Ethanol80

Surface Free Energy and Interparticle Binding Research

To elucidate the mechanisms behind the observed differences in tablet hardness, researchers have investigated the surface free energy (SFE) of the loxoprofen granules nih.govmdpi.comsemanticscholar.orgresearchgate.net. Principal component analysis (PCA) revealed a positive correlation between tablet hardness and the surface free energy, specifically its polar component (γp), and cohesion nih.govmdpi.comsemanticscholar.orgresearchgate.net. Conversely, a negative correlation was found with the dispersive component (γd) of the surface free energy nih.govmdpi.comsemanticscholar.orgresearchgate.net.

Granules prepared with ethanol showed a higher polar component of surface free energy (γp) nih.govsemanticscholar.orgresearchgate.net. This is believed to be due to the differences in solubility of loxoprofen sodium in ethanol compared to water, leading to enhanced interparticle binding forces nih.govsemanticscholar.orgresearchgate.net. The increased polarity of the granule surface promotes stronger cohesion between particles, resulting in tablets with greater hardness.

The assessment of surface free energy is a valuable tool for selecting suitable excipients and optimizing formulation conditions to mitigate issues with tablet hardness nih.govmdpi.comsemanticscholar.orgresearchgate.net.

Crystal Structure and Hydration State Investigations

The hydration state of loxoprofen sodium is another critical factor influencing tablet hardness nih.govsemanticscholar.orgresearchgate.net. Loxoprofen sodium is known to exist as a dihydrate nih.govmdpi.com. Crystal structure analysis has shown that the hydration states of the granules vary depending on the drying temperature nih.govsemanticscholar.orgresearchgate.net.

It is suggested that the anhydrous forms of loxoprofen sodium, which are formed at higher drying temperatures, exhibit a higher polar component of surface free energy (γp) due to their lower hydrophobicity nih.govsemanticscholar.orgresearchgate.net. This increased polarity contributes to greater interparticle binding and, consequently, increased tablet hardness nih.govsemanticscholar.orgresearchgate.net. This research highlights the importance of controlling the crystalline form and hydration state of loxoprofen sodium during the manufacturing process to ensure consistent tablet quality.

Research on Sustained and Controlled Release Systems

To improve patient compliance and provide more stable plasma concentrations, research has been conducted on developing sustained and controlled release formulations of this compound.

Double Coating Layer Pellet Design and Release Control Mechanisms

A novel approach to achieving sustained release of loxoprofen involves the design of pellets with a double coating layer nih.govmdpi.com. This system provides a two-step control of the drug release rate nih.govmdpi.com.

The core of the formulation is a conventional pellet containing loxoprofen sodium. This is first coated with a dissolution-rate controlling sub-layer. This inner layer contains hydroxypropyl methylcellulose (HPMC) and a pH-modifying agent, citric acid nih.govmdpi.com. The citric acid creates a micro-environment that modulates the dissolution of the pH-sensitive loxoprofen nih.govmdpi.com.

The second layer is a diffusion-rate controlling outer layer composed of an aqueous dispersion of ethyl cellulose (ADEC) nih.govmdpi.com. This non-soluble polymeric film controls the diffusion of the drug from the pellet core mdpi.com. The thickness of this outer layer can be adjusted to achieve the desired release profile mdpi.com.

A Box-Behnken design and response surface methodology were used to optimize the formulation, investigating the effects of the citric acid content in the sub-layer, the thickness of the sub-layer, and the thickness of the outer ADEC layer on the in vitro release profile nih.gov. The optimized formulation demonstrated pH-independent drug release in media with a pH above 4.5 nih.govmdpi.com. Pharmacokinetic studies in beagle dogs showed a more stable and prolonged plasma drug concentration profile compared to immediate-release tablets, with a relative bioavailability of 87.16% nih.govmdpi.com.

The following table outlines the components of the double coating layer system:

LayerComponentFunction
Inner Sub-layerHydroxypropyl methylcellulose (HPMC)Dissolution-rate control
Inner Sub-layerCitric AcidpH-modifier
Outer LayerAqueous Dispersion of Ethyl Cellulose (ADEC)Diffusion-rate control

Mucoadhesive Microsphere Development and Characterization

Another strategy for achieving sustained release and targeted drug delivery of loxoprofen is the development of mucoadhesive microspheres. These systems are designed to adhere to the mucosal membrane, prolonging the residence time of the drug at the site of absorption.

In one study, mucoadhesive sustained-release microspheres were prepared using pectin (B1162225) and its thiolated derivative nih.gov. The thiolation of pectin was found to enhance its mucoadhesive properties nih.gov. The microspheres were synthesized using a solvent evaporation method nih.gov. Characterization of the microspheres included Fourier Transform Infrared (FTIR) spectroscopy to confirm the chemical integrity of the drug and polymer, and Scanning Electron Microscopy (SEM) to assess the morphology nih.gov. The SEM results showed spherical microspheres with a size range of 2-10 μm nih.gov. In-vitro release studies in phosphate buffer (pH 6.8) demonstrated that the thiol-rich formulation exhibited a sustained release profile, with over 80% of the drug released after 12 hours nih.gov.

Another study focused on the preparation of sustained-release microspheres using ethylcellulose as the polymer via an emulsion solvent evaporation technique researchgate.netjbclinpharm.orgnih.gov. The prepared microspheres were spherical and free-flowing researchgate.netjbclinpharm.orgnih.gov. The drug entrapment efficiency was found to be 71.2% researchgate.netnih.gov. In-vitro release studies in phosphate buffer (pH 7.4) showed that a drug-to-polymer ratio of 1:3 provided a better-sustained effect over a period of 8 hours researchgate.netnih.gov. The particle size of these microspheres was in the range of 266.16 to 329.18 μm jbclinpharm.org.

The table below summarizes the characteristics of the developed mucoadhesive microspheres:

Polymer SystemPreparation MethodSize RangeRelease Duration
Pectin and Thiolated PectinSolvent Evaporation2-10 μm> 12 hours
EthylcelluloseEmulsion Solvent Evaporation266.16-329.18 μm> 8 hours

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to elucidate o-Loxoprofen’s mechanism of action in preclinical models?

  • Answer : Begin with in vitro receptor-binding assays (e.g., cyclooxygenase inhibition studies) using purified enzymes or cell lines. Validate findings via dose-response curves and competitive binding assays. For in vivo models, employ pharmacological knockout rodents or selective COX-2 inhibitors as controls to isolate this compound’s effects. Ensure reproducibility by standardizing protocols for animal handling, dosing intervals, and endpoint measurements (e.g., prostaglandin E2 levels) .

Q. How can researchers ensure accurate pharmacokinetic profiling of this compound in human trials?

  • Answer : Use high-performance liquid chromatography (HPLC) or LC-MS/MS for plasma concentration measurements. Apply non-compartmental analysis (NCA) to calculate AUC, C~max~, and t~1/2~. Control variables like fasting state, renal/hepatic function, and concomitant medications. Cross-validate results against population pharmacokinetic models to account for inter-individual variability .

Q. What statistical approaches are appropriate for analyzing this compound’s analgesic efficacy in randomized controlled trials (RCTs)?

  • Answer : Pre-specify primary endpoints (e.g., pain score reduction) and use intention-to-treat (ITT) analysis. Apply ANCOVA to adjust for baseline covariates. For small sample sizes, consider Bayesian hierarchical models or bootstrapping to estimate confidence intervals. Report effect sizes (Cohen’s d) to contextualize clinical significance .

Advanced Research Questions

Q. How can contradictory findings in this compound’s gastrointestinal toxicity across species be resolved?

  • Answer : Conduct comparative toxicogenomics studies to identify species-specific COX-1/COX-2 expression patterns. Use organ-on-chip models to simulate human gastrointestinal epithelium. Apply transcriptomic profiling (RNA-seq) to map pathways like mucosal apoptosis or oxidative stress. Validate findings with meta-analyses of existing preclinical datasets .

Q. What strategies optimize experimental design for studying this compound’s enantiomer-specific activity?

  • Answer : Employ chiral chromatography to isolate R- and S-enantiomers. Use molecular docking simulations to predict binding affinities for COX isoforms. Validate via isothermal titration calorimetry (ITC) and X-ray crystallography. Design crossover trials in animal models to compare enantiomer pharmacokinetics and pharmacodynamics .

Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects?

  • Answer : Integrate proteomics (mass spectrometry) to identify non-COX protein interactions, metabolomics (NMR) to map lipid mediator shifts, and epigenomics (ChIP-seq) to assess DNA methylation changes. Apply systems biology tools (e.g., weighted gene co-expression networks) to prioritize high-impact pathways .

Q. What frameworks address ethical challenges in this compound trials involving vulnerable populations (e.g., elderly patients)?

  • Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Implement adaptive trial designs with staggered enrollment and real-time safety monitoring. Use mixed-methods research (qualitative interviews + quantitative surveys) to assess informed consent comprehension. Submit protocols for IRB review with explicit risk-benefit analyses .

Methodological Guidance Tables

Research Aspect Recommended Tools Key References
Pharmacokinetic AnalysisLC-MS/MS, NONMEM, WinNonlin
Toxicity ScreeningOrgan-on-chip, RNA-seq, Meta-analysis
Enantiomer CharacterizationChiral HPLC, Molecular Docking
Ethical ComplianceFINER criteria, Adaptive Designs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.